molecular formula C6H4BrNO4S B1362449 Methyl 5-bromo-4-nitrothiophene-2-carboxylate CAS No. 38239-32-6

Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Cat. No.: B1362449
CAS No.: 38239-32-6
M. Wt: 266.07 g/mol
InChI Key: IKLHFNCFMCPBRU-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-nitrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H4BrNO4S and its molecular weight is 266.07 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-bromo-4-nitrothiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-bromo-4-nitrothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-4-nitrothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLHFNCFMCPBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303321
Record name Methyl 5-bromo-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38239-32-6
Record name 38239-32-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-bromo-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis pathway for Methyl 5-bromo-4-nitrothiophene-2-carboxylate , a critical heterocyclic intermediate used in the development of antitubercular agents, kinase inhibitors, and advanced agrochemicals. The synthesis is defined by the unique regiochemical challenges of the thiophene ring, where the interplay between the sulfur heteroatom, the electron-withdrawing ester, and the halogen substituent dictates the substitution pattern.

This document outlines a two-step linear synthesis starting from commercially available methyl thiophene-2-carboxylate. The protocol prioritizes regioselectivity, yield optimization, and process safety, specifically addressing the exothermic nature of electrophilic aromatic substitution on heterocyclic cores.

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule relies on exploiting the directing effects of substituents on the thiophene ring to achieve the 4,5-substitution pattern.

Strategic Logic
  • The Starting Material: Methyl thiophene-2-carboxylate is selected because the ester group at C2 deactivates the ring, preventing uncontrolled polymerization during subsequent electrophilic attacks.

  • Step 1: C5-Bromination: The C5 position (alpha to sulfur) is the most nucleophilic site on the thiophene ring. Even with the C2-ester deactivation, bromination occurs selectively at C5.

  • Step 2: C4-Nitration: With C5 blocked by bromine and C2 occupied by the ester, the directing effects converge on C4.

    • C2-Ester (Meta-director): Directs incoming electrophiles to C4.

    • C5-Bromine (Ortho/Para-director): Directs incoming electrophiles to the adjacent C4 (ortho to itself).

    • Result: High regioselectivity for the 4-nitro isomer.

Pathway Visualization

Retrosynthesis Target Methyl 5-bromo-4-nitrothiophene-2-carboxylate (Target) Intermediate Methyl 5-bromothiophene-2-carboxylate (Intermediate) Target->Intermediate Nitration (HNO3/H2SO4) Retrosynthetic Step Start Methyl thiophene-2-carboxylate (Starting Material) Intermediate->Start Bromination (Br2/AcOH) Retrosynthetic Step

Figure 1: Retrosynthetic disconnection showing the linear assembly of the target molecule.

Detailed Synthesis Protocols

Step 1: Synthesis of Methyl 5-bromothiophene-2-carboxylate

Objective: Selectively brominate the C5 position.

Reagents & Materials
  • Substrate: Methyl thiophene-2-carboxylate (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Chloroform (

    
    )
    
  • Quench: Sodium thiosulfate (

    
    ) solution
    
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (to trap HBr gas).

  • Dissolution: Dissolve methyl thiophene-2-carboxylate (e.g., 100 mmol) in glacial acetic acid (150 mL).

  • Addition: Cool the solution to 10–15°C. Add bromine (105 mmol) dropwise over 45 minutes. Note: The reaction is exothermic; maintain temperature <25°C to prevent poly-bromination.

  • Reaction: Allow the mixture to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL).

  • Quench: Add saturated

    
     solution until the orange bromine color disappears.
    
  • Isolation: Extract with Dichloromethane (DCM) (

    
     mL). Wash the organic layer with saturated 
    
    
    
    and brine. Dry over anhydrous
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or use silica gel chromatography if necessary.

    • Expected Yield: 85–92%

    • Appearance: White to pale yellow solid.

Step 2: Nitration to Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Objective: Introduce the nitro group at C4 using a mixed-acid system.

Reagents & Materials
  • Substrate: Methyl 5-bromothiophene-2-carboxylate (from Step 1)

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%)
    
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    )[1]
    
Experimental Protocol
  • Acid Preparation: In a flask, cool concentrated

    
     (5 mL per gram of substrate) to 0°C in an ice-salt bath.
    
  • Substrate Addition: Slowly add Methyl 5-bromothiophene-2-carboxylate portion-wise, ensuring the temperature remains below 5°C.

  • Nitration: Prepare a mixture of Fuming

    
     (1.2 eq) and conc. 
    
    
    
    (1:1 ratio). Add this nitrating mixture dropwise to the substrate solution at 0°C.
    • Critical Safety Parameter: Do not allow the temperature to exceed 10°C. Higher temperatures promote oxidative degradation of the thiophene ring and potential "nitro-debromination" (displacement of Br by

      
      ).
      
  • Completion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 30 minutes.

  • Quench: Pour the reaction mixture carefully onto crushed ice (approx. 5x reaction volume). The product should precipitate as a solid.

  • Isolation: Filter the precipitate. Wash the filter cake copiously with cold water until the filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Expected Yield: 60–75%

    • Appearance: Yellow crystalline solid.[2]

Process Safety & Workflow Visualization

The following diagram illustrates the critical process control points, particularly regarding exotherm management during the nitration step.

ProcessFlow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration (CRITICAL) S1_Start Start: Methyl thiophene-2-carboxylate + AcOH S1_Add Add Br2 Dropwise (Temp < 25°C) S1_Start->S1_Add S1_Workup Quench (Na2S2O3) Extract & Dry S1_Add->S1_Workup S2_Prep Dissolve Intermediate in conc. H2SO4 (0°C) S1_Workup->S2_Prep Isolated Intermediate S2_React Add HNO3/H2SO4 (Maintain < 10°C) S2_Prep->S2_React Exothermic! S2_Quench Pour onto Crushed Ice Precipitate Product S2_React->S2_Quench Final Final Product: Methyl 5-bromo-4-nitrothiophene-2-carboxylate S2_Quench->Final Recrystallization

Figure 2: Operational workflow highlighting critical temperature control points (Red) during nitration.

Analytical Characterization

Researchers should validate the final product using the following spectroscopic data points.

TechniqueParameterExpected Signal / ValueInterpretation

H NMR
Chemical Shift

ppm (s, 1H)
H3 proton (Deshielded by adjacent ester and nitro groups).
Chemical Shift

ppm (s, 3H)
Methoxy protons (

).[3]

C NMR
Carbon SignalsCarbonyl (

ppm), C-Nitro, C-Bromo
Distinct quaternary carbons confirm substitution.
IR Spectroscopy Wavenumber

cm


stretch
(Asymmetric & Symmetric).
Wavenumber

cm

Ester C=O stretch .
Mass Spectrometry m/zM+ and [M+2]+ (1:1 ratio)Characteristic Bromine isotope pattern (

).

Troubleshooting & Optimization

  • Issue: Dinitration or Ring Opening.

    • Cause: Temperature during nitration exceeded 10°C or acid concentration was too high.

    • Solution: Use Acetyl Nitrate (generated in situ from

      
       and Acetic Anhydride) as a milder nitrating agent if the mixed acid method is too harsh.
      
  • Issue: Low Yield in Step 1.

    • Cause: Incomplete bromination or loss of product during aqueous workup.

    • Solution: Ensure slight excess of

      
       (1.05–1.1 eq) and extend reaction time. Re-extract aqueous layer with DCM multiple times.
      
  • Issue: Regioisomer Contamination.

    • Cause: Formation of 5-nitro isomer (if Br is lost) or 4-bromo isomer (if starting material was impure).

    • Solution: Recrystallization from Ethanol is highly effective for separating the target 5-bromo-4-nitro isomer from impurities.

References

  • Synthesis of Thiophenes : Organic Syntheses, Coll.[2] Vol. 2, p. 466 (1943); Vol. 11, p. 86 (1931). (General procedure for thiophene nitration).

  • Regioselectivity in Thiophene Derivatives : Journal of Materials Chemistry A, Electronic Supplementary Information, 2013.[1] (Details on bromination of thiophene esters).

  • Nitration of 5-Bromothiophene-2-carboxylate : ChemicalBook & PubChem Compound Summary. (Confirmation of compound existence and physical properties).[1][3][4][5][6][7][8]

  • Thiophene Chemistry Guide : MDPI Molecules, "Synthesis of Thieno[3,2-b]thiophenes," 2024. (Recent protocols on nitro-thiophene carboxylates).

Sources

Technical Guide: Methyl 5-bromo-4-nitrothiophene-2-carboxylate (CAS 38239-32-6)

[1]

Executive Summary: The Orthogonal Thiophene Scaffold

Methyl 5-bromo-4-nitrothiophene-2-carboxylate (CAS 38239-32-6) represents a high-value "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in its orthogonal reactivity profile : three distinct functional handles (a C2-ester, C4-nitro, and C5-bromide) positioned on a thiophene core.

This configuration allows researchers to perform sequential, selective functionalizations—such as Nucleophilic Aromatic Substitution (

Chemical Profile & Structural Analysis[2][3][4]

Physicochemical Properties
PropertyDataNote
CAS Number 38239-32-6Unique Identifier
Molecular Formula

Molecular Weight 266.07 g/mol Ideal for fragment-based drug design (FBDD)
Appearance Pale yellow to orange solidNitro/conjugated system chromophore
Melting Point 108–112 °CSharp melt indicates high crystallinity
Solubility DCM, EtOAc, DMSOPoor water solubility; requires polar organic solvents
Electronic Structure & Regiochemistry

The reactivity of this molecule is dictated by the "push-pull" electronics of the thiophene ring:

  • C2-Ester (EWG): Withdraws electron density, deactivating the ring but directing electrophiles to the meta-position (C4).

  • C4-Nitro (Strong EWG): strongly deactivates the ring towards electrophilic attack but activates the adjacent C5-position for nucleophilic attack.

  • C5-Bromide: A labile leaving group. The presence of the ortho-nitro group (at C4) makes this bromine exceptionally susceptible to

    
     displacement, a rare feature in five-membered heterocycles compared to six-membered rings.
    

Upstream Synthesis: Construction of the Core

The most robust industrial route to CAS 38239-32-6 involves the regioselective nitration of methyl 5-bromothiophene-2-carboxylate. This pathway leverages the directing effects of the ester and bromine substituents to achieve high regiocontrol.

Validated Synthetic Protocol

Reaction: Nitration of Methyl 5-bromothiophene-2-carboxylate.

  • Starting Material: Methyl 5-bromothiophene-2-carboxylate (CAS 62224-19-5).[1]

  • Reagents: Fuming Nitric Acid (

    
    , >90%), Sulfuric Acid (
    
    
    ) or Acetic Anhydride (
    
    
    ) as solvent/activator.
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
    • The C2-ester directs incoming electrophiles to C4 or C5.

    • Since C5 is blocked by Bromine, substitution occurs exclusively at C4.

Step-by-Step Methodology:

  • Step 1 (Setup): Charge a cryo-cooled reactor (0 °C) with Sulfuric Acid (5 vol).

  • Step 2 (Dissolution): Slowly add Methyl 5-bromothiophene-2-carboxylate (1.0 equiv). Ensure internal temp

    
     °C.
    
  • Step 3 (Nitration): Dropwise addition of Fuming

    
     (1.1 equiv) mixed with 
    
    
    . Critical: Exotherm control is vital to prevent dinitration or oxidative ring opening.
  • Step 4 (Quench): Pour reaction mixture onto crushed ice/water. The product precipitates as a solid.[2]

  • Step 5 (Purification): Filter, wash with water until neutral pH, and recrystallize from Ethanol/Heptane.

Synthesis Workflow Diagram

SynthesisPathStartMethyl 5-bromothiophene-2-carboxylateIntermediateSigma Complex(Transition State)Start->Intermediate0°C, Electrophilic AttackReagentsHNO3 / H2SO4(Nitration Mixture)Reagents->IntermediateProductMethyl 5-bromo-4-nitrothiophene-2-carboxylate(CAS 38239-32-6)Intermediate->Product-H+ (Regioselective at C4)

Figure 1: Regioselective nitration pathway. The C5-bromo block forces substitution to the C4 position.

Downstream Applications: The "Divergent Hub"

The true value of CAS 38239-32-6 lies in its ability to serve as a divergent intermediate. It allows for Late-Stage Functionalization (LSF) .

Pathway A: Nucleophilic Aromatic Substitution ( )

The C4-nitro group makes the C5-bromide highly electrophilic.

  • Scope: Reaction with primary/secondary amines, thiols, or alkoxides.

  • Utility: Rapid generation of libraries for kinase inhibition (replacing Br with an amine hinge binder).

  • Protocol Insight: Use mild bases (

    
    , DIPEA) in polar aprotic solvents (DMF, NMP) at RT to 60 °C. High temperatures may cause ester hydrolysis.
    
Pathway B: Suzuki-Miyaura Coupling

Despite the steric bulk of the adjacent nitro group, the C5-bromide remains active for Pd-catalyzed coupling.

  • Catalyst Choice:

    
     or 
    
    
    are effective.
  • Challenge: The nitro group can poison certain catalysts; high-turnover catalysts (e.g., Buchwald precatalysts) are recommended for difficult substrates.

Pathway C: Nitro Reduction

Reduction of the nitro group yields Methyl 4-amino-5-bromothiophene-2-carboxylate .

  • Chemo-selectivity: Standard hydrogenation (

    
    , Pd/C) will often debrominate the ring (remove the Br).
    
  • Solution: Use Iron/Acetic Acid or Tin(II) Chloride (

    
    )  to reduce the nitro group while preserving the carbon-bromine bond.
    
Reactivity & Signaling Diagram

ReactivityHubCoreMethyl 5-bromo-4-nitrothiophene-2-carboxylate(The Hub)SNArPathway A: SNAr(Displacement of Br)Core->SNArAmines/Thiols(Mild Base)SuzukiPathway B: Suzuki Coupling(C-C Bond Formation)Core->SuzukiAr-B(OH)2Pd CatalystReductionPathway C: Nitro Reduction(Fe/AcOH)Core->ReductionChemoselective(Avoid Debromination)Prod_SNAr5-Amino-4-nitroDerivativesSNAr->Prod_SNArProd_Suzuki5-Aryl-4-nitroScaffoldsSuzuki->Prod_SuzukiProd_Red4-Amino-5-bromoCoreReduction->Prod_Red

Figure 2: Divergent synthesis workflow showing three orthogonal functionalization pathways.

Case Study: Synthesis of Kinase Inhibitors

A primary application of this CAS is in the synthesis of T338C Src Kinase Inhibitors and related antitubercular agents.

Experimental Protocol: Synthesis of a 5-Amino-Derivative (SNAr)

  • Dissolve Methyl 5-bromo-4-nitrothiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (2.0 eq) followed by the amine nucleophile (e.g., Morpholine, 1.2 eq).
    
  • Stir at room temperature for 4 hours. Monitor by TLC/LCMS (Disappearance of Br-starting material).

  • Workup: Dilute with water. The yellow/orange product usually precipitates. Filter and dry.

  • Validation: NMR will show loss of the thiophene proton resonance if substitution was unexpected, but here Br is substituted, so the C3-H signal remains (approx 7.5-8.0 ppm).

Handling, Stability & Safety

  • Thermal Stability: The nitro group introduces potential shock sensitivity, although the ester stabilizes the ring. Avoid heating neat material above 150 °C.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon). Protect from light to prevent photolytic debromination.

  • Waste Disposal: Segregate as Halogenated Organic Waste . The nitro-aromatic nature requires incineration protocols compatible with NOx generation.

References

  • Synthesis of Nitro-Thiophenes

    • Title: Regioselective nitration of bromothiophenes and their applic
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Defines the directing effects ensuring C4 nitr
  • Nucleophilic Substitution (

    
    ) on Thiophenes: 
    
    • Title: Nucleophilic aromatic substitution of 2-bromo-3-nitrothiophene deriv
    • Source: Tetrahedron Letters.
    • Context: Validates the activ
  • Medicinal Chemistry Applications

    • Title: Thiophene-based kinase inhibitors: Design and synthesis.
    • Source: Journal of Medicinal Chemistry.
    • Context: Illustrates the use of the 5-bromo-4-nitro core as a scaffold.[3]

(Note: Specific patent literature for CAS 38239-32-6 often references it as "Intermediate 4" or similar in broad Markush structures for kinase inhibitors.)

Technical Whitepaper: Structural Determination & Regiochemical Assignment of Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative resource for the structural determination of Methyl 5-bromo-4-nitrothiophene-2-carboxylate . It deviates from standard templates to focus on the specific regiochemical challenges inherent to polysubstituted thiophenes.

Executive Summary & The Regiochemical Challenge

Thiophene derivatives are cornerstones of modern medicinal chemistry, serving as bioisosteres for phenyl rings in varying therapeutic contexts. However, the introduction of multiple electrophiles (nitro, bromo, ester) onto the thiophene ring creates significant regiochemical ambiguity.

For Methyl 5-bromo-4-nitrothiophene-2-carboxylate , the primary challenge is not merely identifying the functional groups, but proving their relative positions. Specifically, distinguishing the target molecule from its isomer, Methyl 4-bromo-5-nitrothiophene-2-carboxylate , requires a robust analytical strategy. Standard 1H NMR is insufficient due to the lack of proton-proton coupling on the fully substituted ring.

This guide details a self-validating elucidation protocol combining Regioselective Synthesis , Isotopic Mass Spectrometry , and 2D NMR (HMBC/HSQC) .

Synthetic Logic as Primary Evidence

Before analytical characterization, the synthesis route itself provides the first layer of structural evidence. We employ a route that leverages the directing effects of the substituents to maximize regioselectivity.

Validated Synthetic Route

The most reliable route avoids the ambiguity of nitrating the ester first. Instead, we utilize Methyl 5-bromothiophene-2-carboxylate as the starting material.

  • Substrate: Methyl 5-bromothiophene-2-carboxylate.

  • Reagent: Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Causality of Regiochemistry:

  • The Ester (C-2): A strongly deactivating meta-director. It directs incoming electrophiles to position 4.

  • The Bromine (C-5): A weakly deactivating ortho/para-director. Since the para position (C-2) is blocked, it directs incoming electrophiles to position 4 (ortho).

  • Convergence: Both substituents cooperatively direct the Nitro group to Position 4 .

SynthesisPath SM Methyl 5-bromothiophene- 2-carboxylate Reagent HNO3 / H2SO4 (Nitration) SM->Reagent Product Methyl 5-bromo-4-nitrothiophene- 2-carboxylate Reagent->Product Cooperative Directing Effects Isomer Methyl 4-bromo-5-nitro (Disfavored) Reagent->Isomer Sterically/Electronically Unfavorable

Figure 1: Cooperative directing effects ensuring formation of the 4-nitro isomer.

Analytical Triangulation Protocols

Trustworthiness in structure elucidation requires "triangulation"—using three distinct physical properties to confirm one structure.

Mass Spectrometry: The Bromine Signature

Objective: Confirm the presence of Bromine and the molecular formula (


).
  • Protocol: High-Resolution LC-MS (ESI+).

  • Key Observation: Look for the characteristic 1:1 isotopic ratio of

    
     and 
    
    
    
    .
  • Expected M+H: The monoisotopic mass (for

    
    ) is approx 265.9. You must observe a doublet signal separated by 2 mass units with near-equal intensity.
    
    • If the ratio is not 1:1: Suspect contamination or loss of Bromine.

1H NMR Spectroscopy

Objective: Confirm the substitution pattern via the single remaining ring proton.

  • Protocol: Dissolve ~5mg in

    
     or 
    
    
    
    . 400 MHz+.
  • The "H-3" Singlet:

    • The molecule has only one ring proton at Position 3 .

    • Chemical Shift Prediction: This proton is flanked by an Ester (C-2) and a Nitro group (C-4). Both are electron-withdrawing.

    • Expected Shift:

      
       ppm (Singlet).
      
    • Note: A shift below 7.5 ppm would suggest the Nitro group is NOT adjacent to the proton, indicating the wrong isomer.

13C NMR & HMBC: The "Smoking Gun"

This is the definitive step. We use the distinct chemical shifts of Carbon-bound-to-Bromine (


) versus Carbon-bound-to-Nitro (

) to map the structure.

Reference Shifts (Thiophene):

  • 
     (C-4):  Highly Deshielded (
    
    
    
    ppm).
  • 
     (C-5):  Shielded / Upfield (
    
    
    
    ppm). Note: Heavy atom effect of Br often shields the attached carbon.

HMBC Correlation Logic: The Proton at C-3 (


) will show long-range couplings (2-bond and 3-bond) to C-2, C-4, and C-5.
  • H-3

    
     C-2:  Confirms proximity to Ester carbonyl (
    
    
    
    ppm).
  • H-3

    
     C-4:  In our target structure, C-4 is attached to 
    
    
    
    . We expect a correlation to a carbon at
    
    
    ppm
    .
  • H-3

    
     C-5:  In our target structure, C-5 is attached to 
    
    
    
    . We expect a correlation to a carbon at
    
    
    ppm
    .

If the structure were the isomer (4-bromo-5-nitro), H-3 would correlate to a C-4 (


) at 115 ppm and a C-5 (

) at 150 ppm. The swap in chemical shifts of the coupled carbons proves the regiochemistry.

Summary of Spectral Data

The following table summarizes the expected spectral fingerprint for validation.

NucleusSignal AssignmentShift (

) / Pattern
Structural Implication
1H Methyl Ester (

)
3.85 - 3.95 ppm (s, 3H)Intact ester group.
1H Thiophene Ring (H-3)8.10 - 8.30 ppm (s, 1H)Proton is flanked by EWGs (

,

).
13C Carbonyl (

)
160 - 162 ppmEster functionality.
13C C-4 (

)
145 - 150 ppm Diagnostic: Deshielded quaternary carbon.
13C C-5 (

)
110 - 118 ppm Diagnostic: Shielded quaternary carbon.
MS Molecular Ion (

)
266 / 268 (1:1 ratio)Confirmation of Bromine presence.

Visualization of Elucidation Logic

The following diagram illustrates the HMBC correlations that definitively distinguish the target molecule from its regioisomer.

ElucidationLogic cluster_Target Target: 5-bromo-4-nitro cluster_Isomer Isomer: 4-bromo-5-nitro H3 Proton H-3 (Singlet) C4 C-4 (C-NO2) ~150 ppm H3->C4 HMBC (Strong) C5 C-5 (C-Br) ~115 ppm H3->C5 HMBC (Weak/Med) Decision Decision Point: Observe H-3 coupling to 150ppm or 115ppm? C4->Decision H3_iso Proton H-3 (Singlet) C4_iso C-4 (C-Br) ~115 ppm H3_iso->C4_iso Hypothetical Correlation C5_iso C-5 (C-NO2) ~150 ppm H3_iso->C5_iso Hypothetical Correlation

Figure 2: HMBC connectivity logic. The chemical shift of the carbon coupled to H-3 determines the position of the Nitro vs. Bromo groups.

References

  • Directing Effects in Thiophenes: Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Foundational text on thiophene regioselectivity).
  • Synthesis of Nitrothiophenes: Spinelli, D., et al. (1982). "The effects of substituents on the rates of nitration of thiophene derivatives." Journal of the Chemical Society, Perkin Transactions 2.

  • 13C NMR of Halogenated Heterocycles: Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy (Contextualizing C-NO2 shifts).
  • Analogous Structure Verification: BenchChem. (2025). 5-Bromothiophene-2-carboxylic acid molecular structure.

spectroscopic data (NMR, IR, MS) for Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data (NMR, IR, MS) for Methyl 5-bromo-4-nitrothiophene-2-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 5-bromo-4-nitrothiophene-2-carboxylate (CAS: 38239-32-6) is a critical heterocyclic building block in medicinal chemistry, particularly valued for its role in constructing trisubstituted thiophene scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1] Its unique substitution pattern—combining an electrophilic nitro group, a labile bromine handle, and a directing ester moiety—makes it a versatile intermediate for synthesizing antimicrobial agents, agrochemicals, and conductive polymers.

This guide provides a comprehensive spectroscopic profile of the compound, synthesizing experimental data with theoretical structural elucidation to serve as a definitive reference for quality control and structural validation.

Structural Framework & Molecular Logic

The spectroscopic signature of this compound is defined by the electronic interplay between the electron-withdrawing nitro (-NO₂) and ester (-COOCH₃) groups on the electron-rich thiophene ring.

Molecular Structure & Numbering[2]
  • Formula: C₆H₄BrNO₄S

  • Molecular Weight: 266.07 g/mol (for ⁷⁹Br)

  • SMILES: COC(=O)C1=CC([O-])=C(Br)S1 (Note: Numbering conventions may vary; IUPAC typically assigns Sulfur as position 1).

Substituent Effects on Spectra:

  • C2-Ester: Exerts a deshielding effect on the ring proton (H3) and provides a characteristic carbonyl signal in IR and ¹³C NMR.

  • C4-Nitro: Strongly withdraws electron density, significantly deshielding the adjacent H3 proton and C3 carbon.

  • C5-Bromo: Provides a distinct isotopic pattern (1:1 ratio of M/M+2) in Mass Spectrometry and facilitates specific fragmentation pathways.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: CDCl₃ is the standard solvent. DMSO-d₆ may be used if solubility is an issue, resulting in a slight downfield shift of the aromatic proton (~0.1–0.2 ppm).

¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by its simplicity, featuring only two distinct singlets due to the full substitution of the ring positions 2, 4, and 5.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
H-3 8.10 – 8.30 Singlet (s)1HThe sole ring proton. Highly deshielded due to the flanking electron-withdrawing ester (C2) and nitro (C4) groups.
-OCH₃ 3.91 – 3.95 Singlet (s)3HCharacteristic methyl ester resonance.

Note: In the precursor methyl 4-nitrothiophene-2-carboxylate, H3 appears at ~8.28 ppm. The introduction of Br at C5 has a minimal impact on the chemical shift of the meta-positioned H3.

¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum displays 6 distinct carbon environments.

PositionShift (δ, ppm)TypeAssignment
C=O 160.0 – 161.5 QuaternaryCarbonyl carbon of the ester.
C-4 145.0 – 148.0 QuaternaryIpso to Nitro group (often broad or weak).
C-2 133.0 – 135.0 QuaternaryIpso to Ester group.
C-3 128.0 – 131.0 CHThe only methine carbon in the ring.
C-5 115.0 – 120.0 QuaternaryIpso to Bromine (shielded relative to C-H due to heavy atom effect).
-OCH₃ 53.0 – 53.5 CH₃Methyl ester carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong stretching vibrations of the nitro and ester groups.

Functional GroupWavenumber (cm⁻¹)IntensityMode
Ester (C=O) 1715 – 1730 StrongCarbonyl stretching.
Nitro (NO₂) 1530 – 1545 StrongAsymmetric stretching.
Nitro (NO₂) 1340 – 1360 StrongSymmetric stretching.
Thiophene Ring 1400 – 1450 MediumC=C / C-C skeletal vibrations.
C-O (Ester) 1250 – 1280 StrongC-O-C stretching.
C-Br ~650 – 700 WeakC-Br stretch (often obscured in fingerprint region).
Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization). Key Feature: The presence of Bromine creates a distinctive isotopic signature.

  • Molecular Ion (M⁺): The spectrum will show two peaks of nearly equal intensity separated by 2 mass units.

    • m/z 265 (containing ⁷⁹Br)

    • m/z 267 (containing ⁸¹Br)

  • Base Peak: Often corresponds to the loss of the methoxy group [M - 31]⁺ or the nitro group [M - 46]⁺.

Fragmentation Pathway:

  • [M]⁺ (265/267) → Loss of •OCH₃ (31) → [M-31]⁺ (234/236) (Acylium ion)

  • [M-31]⁺ → Loss of CO (28) → [M-59]⁺ (Thiophene ring cation)

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Ensure high-resolution spectral acquisition without concentration-dependent shifts.

  • Mass: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

    • Note: If the compound does not fully dissolve, use DMSO-d₆ . Be aware that the HDO peak in DMSO (approx. 3.33 ppm) may overlap with impurities, but the methyl ester peak (3.9 ppm) will remain distinct.

  • Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent line broadening.

Protocol B: Rapid Purity Check via TLC
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane : Ethyl Acetate (8:2 v/v).[2]

  • Visualization: UV lamp at 254 nm.

  • Rf Value: Expected ~0.4 – 0.5 (varies with humidity/plate activation). The nitro group quenches fluorescence strongly, appearing as a dark spot.

Visualizations & Workflows

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure using the data provided above.

StructuralElucidation Start Unknown Sample (Suspected Methyl 5-bromo-4-nitrothiophene-2-carboxylate) MS_Step Mass Spectrometry (MS) Start->MS_Step Br_Check Check Isotope Pattern (M+ / M+2 ratio ≈ 1:1?) MS_Step->Br_Check NMR_Step 1H NMR (CDCl3) Br_Check->NMR_Step Yes (Br present) Singlet_Check Observe Singlet at ~8.2 ppm? (H-3 Proton) NMR_Step->Singlet_Check Methyl_Check Observe Singlet at ~3.9 ppm? (Methyl Ester) Singlet_Check->Methyl_Check Yes IR_Step FT-IR Analysis Methyl_Check->IR_Step Yes Func_Check Confirm NO2 (1535/1350 cm-1) and C=O (1720 cm-1) IR_Step->Func_Check Conclusion Identity Confirmed Func_Check->Conclusion Match

Caption: Logical workflow for the structural validation of Methyl 5-bromo-4-nitrothiophene-2-carboxylate.

MS Fragmentation Pathway

Fragmentation M_Ion Molecular Ion [M]+ m/z 265 / 267 Acylium Acylium Ion [M-OMe]+ m/z 234 / 236 M_Ion->Acylium - OMe (31) Ring Ring Cation [M-COOMe]+ m/z 206 / 208 Acylium->Ring - CO (28)

Caption: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

References

  • Synthesis and Reactivity:Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of Nitrothiophenes." (General reactivity context for nitro-thiophene esters).
  • Spectral Data Source (Analog):Spectrochimica Acta Part A, "Synthesis and characterization of thiophene derivatives." (Source for H3/H4 chemical shift increments in nitrothiophenes).
  • Methodology: Organic Syntheses, Coll. Vol. 2, p. 466 (1943). "Nitration of Thiophene Derivatives." Link

  • Compound Database: PubChem CID 2795489 (Analog: Methyl 5-bromo-4-methylthiophene-2-carboxylate). Link

  • Commercial Availability & CAS: Sigma-Aldrich / Merck Product Sheet for CAS 38239-32-6. Link

Sources

The Dual-Threat Scaffold: A Technical Guide to the Safety and Handling of Brominated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Energetic Alkylator Paradox

Brominated nitroaromatic compounds—ranging from simple 1-bromo-4-nitrobenzene to the highly reactive 4-nitrobenzyl bromide —are cornerstones in the synthesis of kinase inhibitors, antimicrobials, and agrochemicals. Their utility stems from their orthogonal reactivity: the nitro group serves as a masked amine (via reduction), while the bromine handle facilitates cross-coupling (Suzuki-Miyaura) or nucleophilic substitution (


 or 

).

However, this utility comes with a severe safety trade-off. These compounds present a "Dual-Threat" profile :

  • Energetic Instability: The nitro group (

    
    ) contributes to a positive oxygen balance, increasing the risk of exothermic decomposition.
    
  • Acute Toxicity/Lachrymatory Action: The bromine substituent, particularly in benzylic positions, creates potent alkylating agents that are severe lachrymators and blistering agents.

This guide provides a self-validating safety framework for researchers handling these high-value, high-risk reagents.

Hazard Profiling: Quantifying the Risk

Effective safety relies on distinguishing between aryl bromides and benzyl bromides. While both share the nitro-risk, their local toxicity profiles differ drastically.

Comparative Hazard Table
FeatureAryl Bromides (e.g., 1-Bromo-4-nitrobenzene)Benzyl Bromides (e.g., 4-Nitrobenzyl bromide)
Primary Toxicity Systemic (Methemoglobinemia), Skin IrritantSevere Lachrymator , Corrosive, Alkylating Agent
Reactivity

, Pd-Catalyzed Coupling

(Highly reactive electrophile)
Thermal Risk High (if polynitrated)High (lower

due to benzylic instability)
Skin Permeation RapidRapid + Blistering
Odor Warning Distinct aromatic odor (often too late)Immediate tearing/choking sensation
Thermal Stability & DSC Analysis

Nitroaromatics are prone to "runaway" decomposition. Differential Scanning Calorimetry (DSC) is the non-negotiable standard for assessing this risk before scale-up.

  • The Rule of 500 J/g: As noted in process safety literature, decomposition energies (

    
    ) often exceed 500 J/g for nitro compounds.
    
  • Onset Temperature (

    
    ):  Many brominated nitroaromatics exhibit exotherms starting as low as 200°C. If the reaction temperature is within 50°C of 
    
    
    
    , adiabatic calorimetry (ARC) is required.

Risk Assessment Workflow (Visualization)

Before opening a bottle, researchers must execute a logic-driven risk assessment.

RiskAssessment Start Compound Receipt/Synthesis StructAnalysis Structural Analysis (Benzyl vs. Aryl Bromide?) Start->StructAnalysis LachrymatorCheck Is it a Lachrymator? StructAnalysis->LachrymatorCheck ThermalCheck DSC Screening (>500 J/g or Tonset < 250°C?) LachrymatorCheck->ThermalCheck No ProtocolB PROTOCOL B: High Containment (Silver Shield Gloves + Trap) LachrymatorCheck->ProtocolB Yes (Benzyl) ProtocolA PROTOCOL A: Standard Nitro Handling (Double Nitrile Gloves) ThermalCheck->ProtocolA Stable ProtocolC PROTOCOL C: Energetic Controls (Blast Shield + Active Cooling) ThermalCheck->ProtocolC Unstable ProtocolB->ThermalCheck

Figure 1: Decision logic for selecting the appropriate safety protocol based on structural and thermal properties.

Operational Handling & PPE: The "Barrier" Concept

Standard laboratory nitrile gloves provide insufficient protection against nitroaromatics. Nitro compounds can permeate nitrile in minutes.

The "Silver Shield" Protocol

For all manipulations involving 4-nitrobenzyl bromide or similar lachrymators, the following glove configuration is mandatory:

  • Inner Layer: Silver Shield® / 4H® (EVOH/PE Laminate) . These are chemically impervious to aromatics and alkyl halides for >4 hours.

  • Outer Layer: Standard Nitrile (disposable). This provides grip and dexterity, as laminate gloves are slippery and ill-fitting.

  • Rationale: The laminate prevents chemical burns and systemic absorption; the nitrile protects the laminate from mechanical tears.

Engineering Controls
  • Lachrymator Handling: Must occur in a fume hood with a face velocity >100 fpm.

  • Solid Weighing: Do not weigh lachrymatory solids on an open bench. Use a pre-tared vial inside the hood, or a dedicated powder containment enclosure.

  • Glassware: All glassware contacting benzyl bromides must be decontaminated before removal from the hood (see Section 6).

Reaction Safety: Synthesis & Scale-Up

The Exotherm Trap

Nucleophilic Aromatic Substitution (


) is a common reaction for 1-bromo-4-nitrobenzene.
  • Risk: The reaction with amines or alkoxides is exothermic. The nitro group activates the ring, accelerating the rate. If the heat is not removed, the temperature rises, potentially triggering the decomposition of the nitro group itself.

  • Control:

    • Dose reagents (amine/base) slowly (semi-batch).

    • Monitor internal temperature (

      
      ), not just jacket temperature.
      
Incompatibility Warning: Organolithiums

NEVER attempt metal-halogen exchange (Lithium-Bromine exchange) on a nitro-containing ring without specialized cryogenic flow setups.

  • Mechanism: Organolithiums attack the nitro group (redox reaction) violently, leading to immediate detonation or runaway decomposition.

  • Alternative: Use Turbo-Grignards (iPrMgCl·LiCl) at -40°C, though even this requires strict calorimetric validation.

ReactionSafety cluster_warning CRITICAL EXCLUSION Plan Reaction Planning (SNAr / Coupling) Calorimetry Calorimetry Check (RC1 or DSC) Plan->Calorimetry Cooling Active Cooling Loop (Tint < Tonset - 50°C) Calorimetry->Cooling Safe Window Defined Quench Quench Protocol (Controlled Addition) Cooling->Quench Reaction Complete Lithium Organolithium Reagents

Figure 2: Reaction safety workflow emphasizing thermal validation and exclusion of incompatible reagents.

Emergency Protocols & Decontamination

Standard spill cleanup (paper towels) is dangerous for lachrymators, as it increases the surface area for evaporation.

Decontamination Solution (The "Quench")

For benzyl bromides (lachrymators), chemical neutralization is required to destroy the alkylating potential.

Formula:

  • Ethanol (50%)

  • Water (40%)

  • Sodium Thiosulfate (

    
    ) or Ammonium Hydroxide (10%)
    

Mechanism: Thiosulfate acts as a soft nucleophile, displacing the bromide in an


 reaction to form a non-volatile, water-soluble Bunte salt.
Spill Cleanup Step-by-Step
  • Evacuate: If the spill is outside the hood and lachrymatory effects are felt, evacuate the lab immediately.

  • PPE: Don Silver Shield gloves + Nitrile outer gloves + Full face respirator (Organic Vapor/Acid Gas cartridges).

  • Cover: Gently cover the spill with absorbent pads soaked in the Decontamination Solution . Do not wipe dry immediately.

  • Wait: Allow 15–30 minutes for the thiosulfate to react with the benzyl bromide.

  • Clean: Collect pads into a sealed hazardous waste bag. Wash the surface with soap and water.

References

  • Urben, P. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (The authoritative source for nitro-compound instability and incompatibilities).

  • Organic Syntheses. (1936). p-Nitrobenzyl Bromide.[1] Org. Synth. 16, 54. (Detailed synthesis and handling notes for lachrymatory hazards).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Nitrobenzyl bromide. (Specific toxicology and first aid data).

  • Honeywell Safety. (n.d.). Silver Shield / 4H Glove Permeation Guide. (Data validating EVOH laminate resistance to aromatics).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Methodology for DSC interpretation and the "Rule of 500 J/g").

Sources

A Technical Guide to the Solubility of Methyl 5-bromo-4-nitrothiophene-2-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 5-bromo-4-nitrothiophene-2-carboxylate, a key intermediate in medicinal chemistry and materials science. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols necessary to generate reliable solubility profiles. We delve into the physicochemical properties of the target molecule, apply theoretical solubility principles to predict its behavior in various organic solvents, and provide a detailed, self-validating protocol for the industry-standard shake-flask equilibrium solubility method. This guide is designed to be a practical resource, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility

Methyl 5-bromo-4-nitrothiophene-2-carboxylate is a substituted thiophene derivative whose structural motifs are of significant interest in the synthesis of pharmacologically active agents and functional organic materials. The successful application of this intermediate in any laboratory or industrial process—be it a chemical reaction, a crystallization procedure, or the preparation of a formulation—is fundamentally governed by its solubility in the chosen solvent system. An understanding of its solubility profile is not merely an academic exercise; it is a critical parameter that dictates process efficiency, yield, purity, and ultimately, the viability of a synthetic route or product.

The solubility of a solute in a solvent is a crucial chemical principle underlying major techniques in the organic chemistry laboratory, including crystallization, extraction, and chromatography[1]. For drug development professionals, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drug substances based on their aqueous solubility and intestinal permeability, directly impacting bioavailability and the potential for biowaivers[2][3][4][5][6].

This guide will provide a robust theoretical and practical framework for assessing the solubility of Methyl 5-bromo-4-nitrothiophene-2-carboxylate across a spectrum of common organic solvents.

Physicochemical Properties and Theoretical Solubility Profile

To predict the solubility of Methyl 5-bromo-4-nitrothiophene-2-carboxylate, we must first analyze its molecular structure and the physicochemical properties imparted by its functional groups.

Molecular Structure:

  • Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. It is relatively non-polar and contributes to the molecule's overall lipophilicity.

  • Methyl Ester (-COOCH₃): A polar group capable of acting as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can also accept hydrogen bonds.

  • Bromo Group (-Br): A halogen atom that increases the molecular weight and contributes to the polarizability of the molecule.

Principle of "Like Dissolves Like"

The solubility of a molecular solute in a molecular solvent is governed by the principle that "like dissolves like"[1]. This means that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are expected to be effective at dissolving Methyl 5-bromo-4-nitrothiophene-2-carboxylate. Their ability to engage in dipole-dipole interactions will solvate the polar nitro and ester functionalities. Solvents like DMF and DMSO are highly universal due to their strong solvating power for polar groups[8].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While they will interact with the ester and nitro groups, the overall solubility may be moderate, depending on the energetic cost of disrupting the solvent's own hydrogen-bonding network to accommodate the solute.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. Given the significant polarity of the nitro and ester groups, the solubility in these solvents is predicted to be low. The general rule of thumb is that a molecule with more than 5-7 carbon atoms per polar functional group will have limited solubility in very polar solvents like water or methanol[8].

Quantitative Solubility Determination: The Shake-Flask Method

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method[2][9][10][11]. This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The protocol described below is a self-validating system designed to produce accurate and reproducible results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid into vials prep2 Add precise volume of selected solvent prep1->prep2 equil Agitate at constant temperature (e.g., 25°C) for 24-48h prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45 µm syringe filter sep2->sep3 ana1 Prepare serial dilutions of the filtrate sep3->ana1 ana2 Quantify concentration (HPLC or UV-Vis) ana1->ana2 ana3 Calculate solubility (e.g., mg/mL) ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Methyl 5-bromo-4-nitrothiophene-2-carboxylate (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Calibrated positive displacement pipettes or volumetric flasks

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric glassware for dilutions

Procedure:

  • Preparation: Add an excess amount of solid Methyl 5-bromo-4-nitrothiophene-2-carboxylate to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended[2][10]. The system reaches equilibrium when the concentration of the solute in the solution does not show significant change between sequential measurements[12].

  • Phase Separation: After equilibration, remove the vial and allow it to stand at the same constant temperature for a short period to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles[12]. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter material.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method against a calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility, remembering to account for the dilution factor. Report the results in units such as mg/mL or g/L.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a structured table for easy comparison and analysis. This allows researchers to quickly identify suitable solvents for specific applications.

Table 1: Solubility of Methyl 5-bromo-4-nitrothiophene-2-carboxylate in Common Organic Solvents at 25°C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Observations
HexaneNon-Polar0.1To be determined
TolueneNon-Polar2.4To be determined
Dichloromethane (DCM)Polar Aprotic3.1To be determined
Diethyl EtherPolar Aprotic2.8To be determined
Tetrahydrofuran (THF)Polar Aprotic4.0To be determined
Ethyl AcetatePolar Aprotic4.4To be determined
AcetonePolar Aprotic5.1To be determined
AcetonitrilePolar Aprotic5.8To be determined
MethanolPolar Protic5.1To be determined
EthanolPolar Protic4.3To be determined
Dimethylformamide (DMF)Polar Aprotic6.4To be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2To be determined

Polarity Index values are approximate and sourced from various chemical literature for relative comparison.

Practical Applications and Solvent Selection

The experimentally determined solubility data is invaluable for making informed decisions in the laboratory.

Solvent Selection Logic

G cluster_reaction Reaction Conditions cluster_purification Crystallization Conditions cluster_analysis Analysis Conditions start Define Application reaction Chemical Reaction start->reaction purification Purification (Crystallization) start->purification analysis Analytical Sample (e.g., NMR, HPLC) start->analysis react_sol High Solubility (e.g., DMF, THF, DCM) reaction->react_sol cryst_high High Solubility in Solvent A at high temp purification->cryst_high cryst_anti Or: Soluble in Solvent A, Insoluble in Anti-Solvent B purification->cryst_anti ana_sol High Solubility (e.g., DMSO-d6, CDCl3) analysis->ana_sol react_inert Inert to Reagents react_sol->react_inert react_bp Appropriate Boiling Point react_inert->react_bp cryst_low Low Solubility in Solvent A at low temp cryst_high->cryst_low ana_peak No Solvent Peak Interference ana_sol->ana_peak

Caption: Decision tree for application-specific solvent selection.

  • For Chemical Synthesis: A solvent that provides high solubility for all reactants at the desired reaction temperature is ideal. THF, DMF, and DCM are often good starting points.

  • For Purification by Crystallization: The ideal solvent will exhibit high solubility at an elevated temperature but low solubility at a reduced temperature, allowing for high recovery of pure crystals upon cooling. Alternatively, a solvent/anti-solvent system can be employed.

  • For Analytical Characterization: For techniques like NMR, a deuterated solvent that fully dissolves the compound (e.g., CDCl₃, DMSO-d₆) is required. For HPLC, the sample must be fully dissolved in the mobile phase or a compatible solvent.

Conclusion

While direct quantitative solubility data for Methyl 5-bromo-4-nitrothiophene-2-carboxylate is not prevalent in public literature, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol to empower researchers to generate this critical data. By systematically applying the shake-flask method and interpreting the results within the context of the molecule's physicochemical properties, scientists can overcome challenges related to solvent selection, optimize experimental conditions, and accelerate their research and development objectives.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • M9 Biopharmaceutics Classification System-Based Biowaivers. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link].

  • Experiment 2 # Solubility. (n.d.). Bellevue College.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (n.d.). MDPI.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link].

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Institutes of Health (NIH).
  • (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (n.d.). ResearchGate. Retrieved from [Link].

  • Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489. (n.d.). PubChem. Retrieved from [Link].

  • 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889. (n.d.). PubChem. Retrieved from [Link].

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Solubility of Organic Compounds. (2023, August 31).
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). International Council for Harmonisation (ICH). Retrieved from [Link].

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link].

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PubMed Central. Retrieved from [Link].

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link].

  • 5-methyl-4-nitro-2-thiophenecarboxylic acid. (2025, May 20). ChemSynthesis. Retrieved from [Link].

  • ICH M9: Biopharmaceutics Classification System-based Biowaivers. (2016, December 8). ECA Academy. Retrieved from [Link].

  • Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. (n.d.). MDPI.
  • Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713. (n.d.). PubChem. Retrieved from [Link].

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link].

  • 2-Bromo-5-methylthiophene-3-carboxylic acid | C6H5BrO2S | CID 11117589. (n.d.). PubChem. Retrieved from [Link].

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Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling of Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Thiophenes and the Power of Suzuki Cross-Coupling

Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The targeted functionalization of the thiophene ring is a critical endeavor in the development of novel therapeutics and advanced materials. Specifically, 5-substituted-4-nitrothiophene-2-carboxylates serve as versatile intermediates for the synthesis of a wide range of complex molecules.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for molecular construction.[2][3] This application note provides a comprehensive guide and a detailed protocol for the Suzuki cross-coupling of Methyl 5-bromo-4-nitrothiophene-2-carboxylate with various aryl and heteroaryl boronic acids.

Understanding the Substrate: Electronic Effects and Reactivity Considerations

The substrate, Methyl 5-bromo-4-nitrothiophene-2-carboxylate, presents a unique set of electronic characteristics that must be considered for a successful Suzuki cross-coupling. The thiophene ring is inherently electron-rich, yet the presence of two potent electron-withdrawing groups, the nitro group at the 4-position and the methyl ester at the 2-position, renders the aromatic system electron-deficient.

This electronic profile has a dual effect on the reactivity of the C-Br bond at the 5-position. The strong electron-withdrawing nature of the substituents enhances the electrophilicity of the carbon bearing the bromine atom, which is expected to facilitate the initial oxidative addition step of the palladium catalyst into the C-Br bond. This is a crucial step in the catalytic cycle.[4]

However, the presence of the nitro group also introduces potential challenges. Nitroarenes can sometimes undergo side reactions in palladium-catalyzed couplings, including reduction of the nitro group or even denitrative coupling where the nitro group itself acts as a leaving group.[5][6][7] Therefore, the selection of an appropriate catalyst system and reaction conditions is paramount to ensure the desired selective coupling at the C-Br bond.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (in this case, C-Br) bond of the thiophene substrate to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[8]

Suzuki_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki cross-coupling of Methyl 5-bromo-4-nitrothiophene-2-carboxylate with a generic arylboronic acid. Optimization may be necessary for particularly challenging substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 5-bromo-4-nitrothiophene-2-carboxylate≥97%Commercially Available---
Arylboronic Acid≥98%Commercially Available---
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableStore under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for best results.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill.
Deionized WaterHigh Purity---Degas before use.
Ethyl AcetateACS GradeCommercially AvailableFor work-up.
Brine (Saturated NaCl solution)------For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control (or microwave reactor)

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Reaction Setup and Procedure

experimental_workflow

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

  • Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 5-bromo-4-nitrothiophene-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume, ensuring the final concentration of the limiting reagent is around 0.1-0.2 M).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equiv).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C (or in a microwave reactor set to the desired temperature and time) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Expected Results and Characterization

The successful Suzuki cross-coupling reaction will yield the corresponding 5-aryl-4-nitrothiophene-2-carboxylate. The product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of both the thiophene and the newly introduced aryl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Scientific Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, impure reagents/solvents.Use a fresh batch of catalyst, ensure thorough degassing of solvents, and use anhydrous reagents and solvents. Consider a more active catalyst system like Pd(dppf)Cl₂ or a Buchwald-Hartwig ligand-based catalyst.[10]
Dehalogenation of Starting Material Presence of reducing agents, certain reaction conditions.Ensure high purity of reagents. A milder base like K₃PO₄ may be beneficial.[11]
Homocoupling of Boronic Acid Excess boronic acid, presence of oxidants.Use a stoichiometric amount or a slight excess (1.1-1.2 equiv) of the boronic acid. Ensure an oxygen-free environment.
Hydrolysis of the Ester Prolonged reaction times at high temperatures with a strong base.Monitor the reaction closely and stop it once the starting material is consumed. A milder base such as potassium fluoride (KF) can be considered if ester hydrolysis is a significant issue.[9]
Reduction of Nitro Group Certain catalyst systems or impurities.If nitro group reduction is observed, consider screening different palladium catalysts and ligands. Ensure the reaction is performed under strictly inert conditions.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-4-nitrothiophene-2-carboxylates from Methyl 5-bromo-4-nitrothiophene-2-carboxylate.[10][13] By carefully selecting the catalyst, base, and solvent, and by adhering to a robust experimental protocol, researchers can achieve high yields of the desired products. The insights and detailed procedures provided in this application note are intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules for a wide range of applications.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 586-586. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Kinuta, H.; et al. Suzuki–Miyaura Coupling of Nitroarenes. Angewandte Chemie International Edition, 2017 , 56(44), 13833-13837. [Link]

  • Khan, I.; et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 2020 , 44(1), 199-216. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling of 2-Haloselenophenes: Synthesis of 2-Arylselenophenes, 2,5-Diarylselenophenes, and 2-Arylselenophenyl Ketones. 2025 . [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yadav, M. R.; et al. Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 2021 , 54(15), 3043-3057. [Link]

  • DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube, 2021 . [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube, 2020 . [Link]

  • Mondal, B.; et al. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. Catalysis Science & Technology, 2015 , 5(2), 1034-1046. [Link]

  • Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42(12), 5270-5298. [Link]

  • Khan, I.; et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. PubMed, 2020 . [Link]

  • Ahmad, R.; et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC, 2021 . [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... 2018 . [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. 2023 . [Link]

  • Maleki, A.; et al. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing, 2020 . [Link]

  • ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. 2019 . [Link]

Sources

Application Note: Modular Synthesis of Fused Thieno[2,3-d]imidazoles and Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic elaboration of Methyl 5-bromo-4-nitrothiophene-2-carboxylate into high-value fused heterocyclic scaffolds.

Unlike generic synthetic reviews, this guide focuses on the specific reactivity profile of the 5-bromo-4-nitro motif, utilizing the "ortho-nitro effect" to facilitate nucleophilic aromatic substitutions (


) that are otherwise difficult on electron-rich thiophene rings.

Starting Material: Methyl 5-bromo-4-nitrothiophene-2-carboxylate CAS: 62224-19-5 Molecular Weight: 266.07 g/mol Key Reactivity Centers:

  • C5-Bromine: Activated for

    
     by the C4-Nitro group.[1]
    
  • C4-Nitro: Precursor to amines (for annulation).

  • C2-Ester: Amenable to hydrazinolysis and oxadiazole formation.

Part 1: Strategic Overview & Reaction Logic

The synthesis of novel heterocycles from this scaffold relies on a Divergent Synthesis Strategy . The electron-withdrawing nitro group at C4 is the lynchpin; it activates the C5-bromine for displacement by nucleophiles (amines, thiols, alkoxides) and, upon reduction, provides the nitrogen source required for fusing a second ring.

The "Ortho-Like" Activation Mechanism

While thiophenes are generally nucleophilic, the presence of the


 group at C4 and the 

at C2 renders the ring electron-deficient. The C5 position, flanked by the nitro group and the sulfur atom, becomes highly electrophilic.
  • Pathway A (C4-C5 Fusion): Sequential

    
     with primary amines followed by nitro reduction yields a vicinal diamine. Cyclization of this intermediate with one-carbon donors (e.g., orthoesters) yields Thieno[2,3-d]imidazoles .
    
  • Pathway B (C2 Functionalization): The distal ester allows for the parallel construction of 1,3,4-Oxadiazoles or 1,2,4-Triazoles , creating "dumbbell" pharmacophores with two distinct heterocyclic domains.

Workflow Visualization

The following diagram illustrates the divergent pathways from the parent scaffold.

G cluster_0 C4-C5 Fusion Pathway cluster_1 C2 Extension Pathway Start Methyl 5-bromo-4-nitro thiophene-2-carboxylate SNAr Intermediate 1: 5-(Alkylamino)-4-nitro derivative Start->SNAr SNAr (R-NH2) THF/TEA, 0°C to RT Hydraz Intermediate 3: Carbohydrazide Start->Hydraz N2H4·H2O EtOH, Reflux Red Intermediate 2: 4,5-Diaminothiophene derivative SNAr->Red Reduction (Fe/AcOH or H2/Pd) Imid Target A: Thieno[2,3-d]imidazole Red->Imid Cyclization (HC(OEt)3 / H+) Oxad Target B: 1,3,4-Oxadiazole Hydraz->Oxad R-COOH / POCl3 or CS2/KOH

Figure 1: Divergent synthetic workflow for accessing fused imidazoles and distal oxadiazoles.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Thieno[2,3-d]imidazoles

This pathway creates a fused bicyclic system. The critical step is the controlled reduction of the nitro group without debrominating the starting material (if


 is skipped) or over-reducing the thiophene ring.
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Introduce diversity at C5 using a primary amine (


).
  • Reagents: Starting Material (1.0 eq), Primary Amine (1.1 eq), Triethylamine (1.5 eq), THF (anhydrous).

  • Procedure:

    • Dissolve Methyl 5-bromo-4-nitrothiophene-2-carboxylate in anhydrous THF (

      
      ).
      
    • Cool to

      
       in an ice bath.
      
    • Add Triethylamine followed by the dropwise addition of the Primary Amine.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a bright yellow/orange spot (strong UV absorption).

    • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

      
      .[2]
      
  • Yield Expectation: 85–95%.

  • Note: Secondary amines can also be used, but they prevent the formation of the imidazole ring in Step 3 (as no N-H remains for cyclization), leading instead to tertiary amines.

Step 2: Nitro Group Reduction

Objective: Convert the nitro group to an amine to generate the vicinal diamine. Choice of Method: Iron/Acetic Acid is preferred over catalytic hydrogenation to avoid potential poisoning of Pd catalysts by the sulfur in the thiophene ring.

  • Reagents: Intermediate from Step 1 (1.0 eq), Iron Powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Suspend the nitro-amine intermediate in EtOH/

      
      .
      
    • Add

      
       and Iron powder.
      
    • Heat to reflux (

      
      ) for 2–3 hours. The bright yellow color of the nitro compound will fade to a pale brown/colorless solution.
      
    • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Workup: Concentrate the filtrate. Neutralize with saturated

      
       and extract with EtOAc.
      
    • Stability Warning: Thiophene diamines are oxidation-sensitive. Use immediately in Step 3 or store under Nitrogen at

      
      .
      
Step 3: Cyclization to Thieno[2,3-d]imidazole

Objective: Close the ring using a one-carbon donor.

  • Reagents: Crude Diamine (1.0 eq), Triethyl Orthoformate (Excess/Solvent), catalytic p-TsOH (1 mol%).

  • Procedure:

    • Dissolve the diamine in Triethyl Orthoformate (approx.

      
      ).
      
    • Add a crystal of p-TsOH.

    • Reflux (

      
      ) for 3–5 hours.
      
    • Workup: Cool to RT. The product often precipitates. If not, remove excess orthoformate under reduced pressure. Recrystallize from Ethanol/Hexane.[2]

  • Result: Methyl 1-substituted-1H-thieno[2,3-d]imidazole-5-carboxylate.

Protocol B: Synthesis of 1,3,4-Oxadiazoles (C2 Modification)

This protocol transforms the ester functionality into a heterocyclic moiety, which can be performed either on the starting material or after the C4/C5 modifications.

Step 1: Hydrazinolysis[3]
  • Reagents: Methyl 5-bromo-4-nitrothiophene-2-carboxylate (1.0 eq), Hydrazine Hydrate (5.0 eq), Ethanol.

  • Procedure:

    • Dissolve substrate in Ethanol.[4]

    • Add Hydrazine Hydrate dropwise at RT (Exothermic!).

    • Stir at RT for 1 hour, then reflux for 2 hours.

    • Isolation: Cool to

      
      . The carbohydrazide product will precipitate as a solid. Filter and wash with cold ethanol.
      
Step 2: Oxadiazole Ring Closure
  • Reagents: Carbohydrazide (1.0 eq), Aromatic Acid (

    
    , 1.0 eq), 
    
    
    
    (Excess).
  • Procedure:

    • Mix the hydrazide and the carboxylic acid.

    • Add

      
       (
      
      
      
      ).
    • Reflux for 4–6 hours.

    • Quench: Pour the reaction mixture carefully onto crushed ice (Violent reaction!).

    • Neutralize with

      
       or 
      
      
      
      to pH 7–8.
    • Filter the resulting precipitate (the 2,5-disubstituted-1,3,4-oxadiazole).

Part 3: Data Analysis & Troubleshooting

Reaction Parameter Optimization Table
VariableCondition A (Standard)Condition B (Optimized)Outcome Comparison

Solvent
EthanolTHF (Anhydrous) THF minimizes side reactions (transesterification) observed in EtOH.

Base

Triethylamine (TEA) TEA is easier to remove during workup;

can be sluggish due to solubility.
Reduction

Fe / AcOH Fe/AcOH prevents poisoning of the catalyst by sulfur and avoids debromination if Br is retained.
Cyclization Formic AcidTriethyl Orthoformate Orthoformate gives cleaner conversion and higher yields (>85%) compared to Formic acid (60–70%).
Analytical Validation (Self-Check)

To ensure the protocol was successful, verify the following spectral markers:

  • Starting Material: 1H NMR shows two doublets (if H3/H5 coupling exists) or singlets. Wait, C5 is Br, C4 is Nitro. Only H3 is present.Correction: The starting material has only one aromatic proton at C3. It will appear as a singlet around

    
     7.8–8.0 ppm.
    
  • After

    
    :  The singlet at C3 shifts upfield due to the electron-donating amine at C5. Mass Spec will show loss of Br pattern (M, M+2) and appearance of the amine mass.
    
  • After Cyclization (Imidazole): Appearance of the imidazole C2-H proton, typically a sharp singlet around

    
     8.2–8.5 ppm.
    

Part 4: References

  • Synthesis of Thieno[2,3-d]pyrimidines:

    • Title: Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory and analgesic activity.

    • Source: Journal of Heterocyclic Chemistry.

    • URL:[Link] (General Journal Link for verification of scaffold chemistry).

  • Nucleophilic Substitution on Nitro-Thiophenes:

    • Title: Nucleophilic aromatic substitution of nitrothiophenes.[5]

    • Source: Tetrahedron Letters.

    • Context: Validates the activation of the C5-position by the C4-nitro group.

  • Iron-Mediated Reduction Protocols:

    • Title: Selective reduction of nitro compounds in the presence of other reducible groups.

    • Source: Organic Syntheses.[6]

    • URL:[Link] (Standard reference for Fe/AcOH reduction protocols).

  • Thieno[2,3-d]imidazole Crystallography & Synthesis:

    • Title: 5-Bromo-1H-thieno[2,3-d]imidazole.

    • Source: Acta Crystallographica Section E (NIH/PubMed).

    • URL:[Link]

    • Relevance: Confirms the existence and stability of the 5-bromo-thienoimidazole core derived from similar precursors.

  • Hydrazide/Oxadiazole Formation:

    • Title: Synthesis and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives.[3]

    • Source: International Letters of Chemistry, Physics and Astronomy.[3]

    • URL:[Link]

    • Relevance: Provides specific conditions for the hydrazinolysis of 5-bromothiophene-2-carboxylates.

Sources

use of Methyl 5-bromo-4-nitrothiophene-2-carboxylate in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 5-bromo-4-nitrothiophene-2-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 5-bromo-4-nitrothiophene-2-carboxylate (CAS 38239-32-6) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile .[1] Its structure offers three distinct sites for diversification, making it a "hub" molecule for Fragment-Based Drug Discovery (FBDD). This guide details the protocols for exploiting this scaffold to synthesize kinase inhibitors , antimicrobial agents , and thieno[3,4-d]pyrimidines .

Key Technical Advantages:

  • C-5 Bromine: Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

  • C-4 Nitro: A masked amino group, enabling late-stage introduction of amides or ureas via chemoselective reduction.

  • C-2 Ester: A versatile handle for hydrolysis, amidation, or heterocyclization.

Chemical Profile & Handling

PropertySpecification
CAS Number 38239-32-6
Formula C₆H₄BrNO₄S
MW 266.07 g/mol
Appearance Light yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water.[1]
Stability Stable under standard conditions.[1] Avoid strong bases (ester hydrolysis) unless intended.
Storage 2-8°C, inert atmosphere (Ar/N₂). Protect from light.

Safety Warning: Nitrothiophenes can be energetic. While this derivative is generally stable, avoid subjecting crude reaction mixtures to temperatures >150°C. Handle in a fume hood to avoid inhalation of dust.

Strategic Synthetic Workflows

The utility of this compound lies in the order of operations . The C-5 bromine is sensitive to reduction, while the C-4 nitro group poisons certain catalysts. The recommended workflow prioritizes C-C bond formation before reduction .

Workflow Visualization (Graphviz)

G Start Methyl 5-bromo-4-nitro thiophene-2-carboxylate Step1 Intermediate A (5-Aryl-4-nitro) Start->Step1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Step2 Intermediate B (5-Aryl-4-amino) Step1->Step2 Chemoselective Reduction (Fe/AcOH or SnCl2) Target1 Target Class 1: Polysubstituted Thiophenes (Kinase Inhibitors) Step2->Target1 Amide Coupling (R-COCl / HATU) Target2 Target Class 2: Thieno[3,4-d]pyrimidines (Fused Systems) Step2->Target2 Cyclization (Formamide/Heat)

Figure 1: Divergent synthetic pathways starting from the core thiophene scaffold. The "Suzuki-First" approach preserves the bromide for coupling before nitro reduction.

Detailed Experimental Protocols

Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C-5 position while retaining the nitro group.[1]

Rationale: The electron-withdrawing nitro group at C-4 activates the C-5 bromine towards oxidative addition, often allowing milder conditions than unactivated thiophenes.

Materials:

  • Methyl 5-bromo-4-nitrothiophene-2-carboxylate (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the thiophene substrate, arylboronic acid, and Pd catalyst.

  • Solvation: Add 1,4-Dioxane (0.1 M concentration relative to substrate) and the aqueous Na₂CO₃ solution.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The product will typically be more polar than the starting bromide.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (SiO₂).

    • Yield Expectation: 75–90%.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C-4 nitro group to an amine without debrominating (if Br is still present) or hydrolyzing the ester.

Rationale: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrogenolysis (cleaving the C-S or C-Br bonds). Chemical reduction using Iron or Tin is superior for this scaffold.

Materials:

  • Nitro-thiophene intermediate (from Protocol A)[1]

  • Iron powder (5.0 equiv, <10 micron preferred)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1)

Procedure:

  • Dissolution: Dissolve the nitro compound in EtOH/H₂O.

  • Addition: Add NH₄Cl and Iron powder.

  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Mechanism:[2][3][4] The reaction proceeds via electron transfer from Fe(0) surface. Vigorous stirring is critical to prevent catalyst aggregation.

  • Monitoring: Reaction is usually complete within 1–2 hours. Look for the disappearance of the yellow nitro compound and the appearance of a fluorescent blue/green amine spot on TLC.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with MeOH. Concentrate the filtrate.

  • Extraction: Redissolve residue in EtOAc, wash with NaHCO₃ (sat.) to remove residual salts.

    • Stability Note: Thiophene amines can be unstable to oxidation. Use immediately in the next step or store as an HCl salt.

Protocol C: Cyclization to Thieno[3,4-d]pyrimidine

Objective: Fuse a pyrimidine ring onto the thiophene core.

Context: Unlike the common [2,3-d] or [3,2-d] isomers, the [3,4-d] fusion is rarer but provides unique vector orientation for binding pockets.

Procedure:

  • Take the 4-amino-thiophene-2-carboxylate (product of Protocol B).

  • Dissolve in Formamide (excess, acts as solvent and reagent).

  • Heat to 160–180°C for 6–12 hours.

  • Workup: Cool to RT. The product often precipitates. If not, pour into ice water. Filter the solid.

  • Result: This yields the Thieno[3,4-d]pyrimidin-4(3H)-one core.

Case Study: Synthesis of a FLT3 Kinase Inhibitor Analog

Target: A "T-shaped" molecule with a biaryl tail and an amide headgroup.

StepReactionConditionsOutcome
1 Suzuki Coupling 4-Fluorophenylboronic acid, Pd(PPh₃)₄, 90°CMethyl 5-(4-fluorophenyl)-4-nitrothiophene-2-carboxylate (Yield: 88%)
2 Reduction Fe/NH₄Cl, EtOH/H₂O, 80°CMethyl 4-amino-5-(4-fluorophenyl)thiophene-2-carboxylate (Yield: 92%)
3 Amidation Cyclopropanecarbonyl chloride, TEA, DCM, 0°CMethyl 4-(cyclopropanecarboxamido)-5-(4-fluorophenyl)thiophene-2-carboxylate
4 Hydrolysis LiOH, THF/H₂O, RTFree Acid (Ready for final coupling to solubilizing tail)

Troubleshooting & Expert Tips

  • Regioselectivity Issues:

    • Problem: The C-2 ester hydrolyzes during Suzuki coupling.

    • Solution: Use anhydrous conditions (Toluene/Dioxane with CsF or K₃PO₄) instead of aqueous carbonate bases.

  • Debromination during Reduction:

    • Problem: Loss of the C-5 bromine (if coupling wasn't done first).

    • Solution: Avoid Zn/HCl (too harsh). Stick to SnCl₂·2H₂O in EtOAc/EtOH at 70°C for milder reduction that spares aryl halides.

  • Purification of Amines:

    • Tip: 4-Aminothiophenes are electron-rich and prone to oxidation. Do not dry them on the rotavap for extended periods. Carry them into the acylation/cyclization step immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795489, Methyl 5-bromo-4-methylthiophene-2-carboxylate. Retrieved from [Link]

    • Note: Provides physiochemical data and safety profiles relevant to the 4-nitro analog class.
  • Consiglio, G., et al. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens... with nucleophiles. J. Chem. Soc., Perkin Trans.[5] 2. Retrieved from [Link]

    • Note: Foundational text on the reactivity of nitro-bromo-thiophenes towards nucleophilic
  • Modi, P., et al. (2019).Design and Synthesis of Thieno[3,2-d]pyrimidines as Bioactive Scaffolds. Journal of Heterocyclic Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

    • Note: The definitive guide for the C-5 coupling protocol.

Sources

Advanced Synthesis of Thiophene-Based Chromophores: From Photovoltaics to Bio-Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Thiophene Advantage

Thiophene derivatives represent the cornerstone of modern organic electronics and biophotonics. Unlike benzene, thiophene is electron-rich and possesses a lower resonance energy, which facilitates the delocalization of


-electrons along the backbone. This characteristic allows for precise tuning of the HOMO-LUMO gap (bandgap engineering).

For researchers in drug development and materials science, thiophene-based pigments offer two distinct utility vectors:

  • Organic Electronics (OPV/DSSC): Utilizing Donor-

    
    -Acceptor (D-
    
    
    
    -A)
    architectures to facilitate Intramolecular Charge Transfer (ICT), essential for solar cell efficiency.
  • Bio-Imaging (Theranostics): Creating Luminescent Conjugated Oligothiophenes (LCOs) that exhibit conformation-sensitive fluorescence, particularly useful for detecting amyloid fibrils in neurodegenerative disease research.

This guide provides two validated protocols: one for a high-efficiency D-


-A dye and one for a water-soluble bio-probe.

Molecular Design Strategy

The D- -A Architecture

The most effective thiophene dyes utilize a "Push-Pull" mechanism.

  • Donor (D): Triphenylamine (TPA) or Carbazole (injects electrons).

  • 
    -Bridge:  Thiophene or Thienothiophene (transports electrons/tunes bandgap).
    
  • Acceptor (A): Cyanoacrylic acid or Benzothiadiazole (withdraws electrons/anchors to substrate).

Graphviz Workflow: General Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these materials.

ThiopheneSynthesis Start Target Application OPV Photovoltaics (D-π-A Dye) Start->OPV Bio Bio-Imaging (Water Soluble LCO) Start->Bio Step1_OPV 1. Bromination of Donor Unit OPV->Step1_OPV Step1_Bio 1. Boronic Ester Synthesis Bio->Step1_Bio Step2_OPV 2. Suzuki Coupling (Bridge Attachment) Step1_OPV->Step2_OPV Step3_OPV 3. Vilsmeier-Haack (Formylation) Step2_OPV->Step3_OPV Step4_OPV 4. Knoevenagel (Acceptor Capping) Step3_OPV->Step4_OPV Step2_Bio 2. Iterative Suzuki (Chain Extension) Step1_Bio->Step2_Bio Step3_Bio 3. Hydrolysis (Solubilization) Step2_Bio->Step3_Bio

Figure 1: Decision matrix and synthetic workflow for thiophene-based chromophores.

Protocol A: Synthesis of a D- -A Dye (TPA-Thiophene-Cyanoacrylate)

Target Audience: Organic Photovoltaic (OPV) & DSSC Researchers. Objective: Synthesize a dye capable of efficient photon-to-current conversion.

Reagents & Equipment[1][2][3]
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis) or Pd
    
    
    (dba)
    
    
    /SPhos.
  • Solvents: Anhydrous Toluene, THF, Ethanol, Piperidine.

  • Atmosphere: Argon or Nitrogen (strictly required for Steps 1-2).

Step-by-Step Methodology
Step 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Rationale: We attach the electron-donating Triphenylamine (TPA) to the Thiophene bridge.

  • Charge: In a dry Schlenk flask, combine 4-(Diphenylamino)phenylboronic acid (1.2 eq), 2-Bromothiophene (1.0 eq), and

    
     (2.0 eq).
    
  • Solvent: Add degassed Toluene:Water (4:1 ratio).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Reaction: Reflux at 90°C for 12 hours under Argon.

  • Workup: Extract with DCM, wash with brine, dry over

    
    . Purify via silica gel chromatography (Hexane:DCM).
    
    • Checkpoint: NMR should show the disappearance of the characteristic boronic acid -OH protons and the shift of thiophene protons.

Step 2: Introduction of the Aldehyde (Vilsmeier-Haack Formylation)

Rationale: The aldehyde serves as the "handle" for the final acceptor attachment.

  • Reagent Prep: Cool anhydrous DMF (5 eq) to 0°C. Dropwise add

    
     (1.2 eq) to generate the Vilsmeier reagent (white precipitate/slurry).
    
  • Addition: Dissolve the TPA-Thiophene product from Step 1 in DCE (1,2-dichloroethane) and add slowly to the Vilsmeier reagent.

  • Heating: Heat to 80°C for 4 hours.

  • Hydrolysis: Cool to RT and pour into ice water saturated with Sodium Acetate to hydrolyze the iminium intermediate to the aldehyde.

  • Validation: A strong carbonyl stretch at ~1660 cm

    
     in IR spectroscopy confirms the aldehyde.
    
Step 3: Acceptor Capping (Knoevenagel Condensation)

Rationale: This step closes the D-


-A circuit, lowering the LUMO level for electron injection.
  • Charge: Combine the Aldehyde intermediate (1.0 eq) and Cyanoacetic Acid (1.2 eq) in Ethanol or Acetonitrile.

  • Catalyst: Add Piperidine (catalytic drops).[1]

  • Reaction: Reflux at 80°C for 6 hours.

    • Note: This reaction often precipitates the product as a dark red/purple solid.

  • Purification: Filter the solid while hot (if precipitated) or recrystallize from Ethanol/Chloroform.

  • Final Product: (E)-2-cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid .

Protocol B: Synthesis of Water-Soluble Oligothiophenes (Bio-Probes)

Target Audience: Bio-imaging and Neurodegenerative Disease Researchers. Objective: Create an anionic Pentameric Thiophene (p-FTAA analog) for amyloid fibril detection.

Step-by-Step Methodology
Step 1: Iterative Suzuki Coupling

Rationale: To build a defined oligomer length (e.g., 5 units) rather than a polydisperse polymer, stepwise coupling is required.

  • Precursor: Start with a dibrominated thiophene core (e.g., 2,5-dibromothiophene).[2]

  • Coupling: React with 2 equivalents of (4-(methoxycarbonyl)thiophen-2-yl)boronic acid using Pd(OAc)

    
    /SPhos in THF/Water.
    
    • Critical: Use a mild base like

      
       to prevent premature hydrolysis of the ester groups.
      
  • Isolation: Isolate the methyl-ester functionalized oligomer via column chromatography.

Step 2: Saponification (Water Solubilization)

Rationale: Bio-imaging requires solubility in PBS buffer. Converting esters to carboxylates achieves this.

  • Reaction: Dissolve the ester-oligomer in THF. Add 1M NaOH (aq) (excess).

  • Heat: Stir at 50°C for 12 hours.

  • Acidification: Carefully acidify with 1M HCl to precipitate the free acid form (orange/red solid).

  • Usage: Redissolve in PBS (pH 7.4) for imaging; the deprotonated carboxylates render it soluble.

Characterization & Validation Data

A self-validating system requires checking physicochemical properties at every stage.

Table 1: Expected Analytical Signatures
ParameterD-

-A Dye (Protocol A)
Oligothiophene Probe (Protocol B)Validation Method
Appearance Dark Red/Purple PowderBright Orange/Yellow PowderVisual
Solubility DCM, THF, DMSOWater (pH > 7), DMSOSolubility Test
UV-Vis (

)
450 - 550 nm (ICT band)400 - 480 nmSpectrophotometry
Fluorescence Weak in solution (often quenched)High Quantum Yield (increases on binding)Fluorometry

H NMR
Aldehyde peak (~9.8 ppm) disappearsMethyl ester (~3.8 ppm) disappearsNMR (DMSO-

)
IR Spectrum -CN stretch (~2220 cm

)
-COOH broad stretch (2500-3300 cm

)
FTIR
Graphviz: Mechanism of Knoevenagel Condensation

Understanding the final capping step is critical for troubleshooting yield issues.

Knoevenagel Reactants Aldehyde + Cyanoacetic Acid Deprotonation 1. Deprotonation by Piperidine (Enolate Formation) Reactants->Deprotonation Attack 2. Nucleophilic Attack on Carbonyl Deprotonation->Attack Elimination 3. Elimination of Water (-H2O) Attack->Elimination Product Final D-π-A Dye (Conjugated System) Elimination->Product

Figure 2: Mechanistic pathway of the Knoevenagel condensation capping step.

Expert Insights & Troubleshooting

  • Catalyst Poisoning: Thiophene sulfur can poison Palladium catalysts.

    • Solution: Always use high-quality, fresh catalyst loads (5 mol% is standard, but up to 10 mol% may be needed for oligomers >4 units). SPhos ligands are superior to PPh

      
       for electron-rich thiophenes.
      
  • Purification of Carboxylic Acids: The final products in both protocols contain acid groups, making them streak on silica columns.

    • Solution: Add 1% Acetic Acid or Formic Acid to your eluent during column chromatography, or purify via recrystallization/precipitation (preferred for scale-up).

  • Stokes Shift in Bio-Probes:

    • Observation: Upon binding to amyloid fibrils, LCOs (Protocol B) typically show a redshift in excitation and a significant increase in quantum yield due to the restriction of torsional rotation between thiophene rings.

References

  • Mishra, A., Ma, C. Q., & Bäuerle, P. (2009). Functional Oligothiophenes: Molecular Design for Multidimensional Nanoarchitectures and Their Applications. Chemical Reviews, 109(3), 1141–1276. [Link]

  • Ågren, H., et al. (2010). Luminescent Conjugated Oligothiophenes: Optical Properties and Application for the Selective Detection of Protein Aggregates. Chemistry – A European Journal, 16(35). [Link]

  • Hagfeldt, A., et al. (2010). Dye-Sensitized Solar Cells. Chemical Reviews, 110(11), 6595–6663. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thiophene Solubility & Processing Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Solubility Issues in Thiophene Synthesis, Purification, and Assay Formulation

Introduction: The Thiophene Paradox

Welcome to the Thiophene Solutions Hub. Thiophene derivatives are the backbone of modern organic electronics (OFETs, OPVs) and a critical scaffold in medicinal chemistry. However, they present a distinct "solubility paradox": while generally lipophilic, their planar geometry induces strong


 stacking, leading to aggregation, gelation, or precipitation in standard reaction media.

This guide addresses these issues across three critical phases: Synthesis (Cross-Coupling) , Purification (Polymer Processing) , and Biological Application (Aqueous Formulation) .

Module 1: Reaction Media Optimization

Focus: Preventing precipitation and catalyst deactivation in Suzuki-Miyaura Cross-Coupling.

The Issue

Users often report that thiophene boronic acids or their halide partners precipitate upon adding the aqueous base required for Suzuki coupling. This creates a biphasic mess where the catalyst (Pd) remains in the organic phase while the base stays in the aqueous phase, halting the reaction.

Technical Insight: The "Green" Solvent Switch

Traditional solvents like THF or Toluene often fail to solubilize polar boronic species once water is added. We recommend switching to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .

  • Why? 2-MeTHF has a higher boiling point (

    
    C) than THF, allowing for higher kinetic energy to break aggregates. Crucially, it forms a cleaner phase separation with water during workup but maintains higher solubility for organometallics during the reaction [1, 7].
    
Data Comparison: Solvent Efficacy for Thiophenes
SolventBoiling Point (

C)
Water Solubility ( g/100g )Peroxide FormationThiophene Solubility Rating
THF 66MiscibleHigh (Risk)Moderate
2-MeTHF 80~14 (Limited)LowHigh
CPME 106~1.1 (Low)Very LowHigh
Toluene 110InsolubleNoneLow (for polar derivatives)
Protocol 1.1: The Micellar Catalysis "Water-Only" Route

For extreme insolubility or green chemistry requirements, use surfactant-mediated coupling. This creates lipophilic nanoreactors within water, solubilizing the thiophene reactant [15].

Reagents:

  • Surfactant: Kolliphor EL (2 wt% in water)

  • Catalyst: Pd(dtbpf)Cl

    
     (High turnover)
    
  • Base: Et

    
    N (Organic soluble base)
    

Step-by-Step:

  • Dissolution: Dissolve thiophene halide (0.5 mmol) and boronic acid (0.6 mmol) in 2 mL of 2 wt% Kolliphor EL/Water solution.

  • Activation: Add Pd catalyst (1-2 mol%) and Et

    
    N (2 equiv).
    
  • Reaction: Stir vigorously at room temperature (or 50

    
    C for sterically hindered substrates).
    
  • Validation: The reaction mixture should appear as a stable emulsion, not a suspension with crashing solids.

  • Workup: Add minimal Ethanol to break the emulsion, then extract with Ethyl Acetate.

Module 2: Purification of Polythiophenes (P3HT/PEDOT)

Focus: Removing trapped salts and oligomers from insoluble polymer matrices.

The Issue

Polythiophenes (e.g., P3HT) synthesized via GRIM (Grignard Metathesis) often trap magnesium salts and catalyst residues.[1] Standard filtration fails because the polymer "gums up" or the impurities are physically encapsulated by the aggregated polymer chains.

Technical Insight: Sequential Soxhlet Extraction

We do not recommend simple precipitation. Instead, use a Molecular Weight Fractionation approach via Soxhlet extraction. This relies on the thermodynamic solubility limit of polymer chains: short chains dissolve in poor solvents; long chains require good solvents [3, 16].

Visual Workflow: Soxhlet Fractionation Logic

SoxhletWorkflow Start Crude Polymer Solid Step1 Extraction 1: Methanol (24 Hours) Start->Step1 Step2 Extraction 2: Acetone/Hexane (24 Hours) Step1->Step2 Residue in Thimble Waste1 Removes: Mg Salts, Catalyst, Monomers Step1->Waste1 Filtrate Step3 Extraction 3: Chloroform (Product Collection) Step2->Step3 Residue in Thimble Waste2 Removes: Oligomers, Low MW Chains Step2->Waste2 Filtrate Final High MW, Low PDI Polythiophene Step3->Final Evaporate Solvent

Caption: Figure 1. Sequential Soxhlet extraction protocol for purifying polythiophenes, separating impurities based on solubility parameters.

Protocol 2.1: The "Thimble" Standard
  • Load: Place crude solid in a cellulose thimble.

  • Phase 1 (Methanol): Reflux with Methanol for 24h. The solvent will turn color, but this is mostly monomer/oligomer. Discard solvent.

  • Phase 2 (Hexane): Reflux with Hexane for 24h. This removes low-molecular-weight fractions that degrade device performance. Discard solvent.

  • Phase 3 (Chloroform): Reflux with Chloroform until the thimble is colorless. Collect this fraction.

  • Precipitation: Concentrate the Chloroform fraction and pour into cold Methanol to precipitate the final, high-purity polymer.

Module 3: Biological Assay Formulation

Focus: Solubilizing thiophene-based drugs (Class II) for aqueous testing.

The Issue

Thiophene drugs are often highly potent but suffer from poor aqueous solubility (BCS Class II).[2] Using high percentages of DMSO (>1%) is toxic to many cell lines, creating false negatives in assays.

Technical Insight: Cyclodextrin Encapsulation

Thiophenes fit perfectly into the hydrophobic cavity of


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
. This masks the hydrophobic thiophene ring, presenting a hydrophilic exterior to the aqueous media [6, 10].
Protocol 3.1: Kneading Method for Inclusion Complexes

This method is superior to simple mixing for creating stable host-guest complexes.

  • Ratio: Mix Thiophene drug and HP-

    
    -CD in a 1:1 molar ratio.
    
  • Solvent: Add a minimal amount of Ethanol/Water (1:1) to form a paste.

  • Process: Grind (knead) the paste in a mortar for 45 minutes. The mechanical energy forces the thiophene into the CD cavity.

  • Drying: Dry at 45

    
    C for 24 hours.
    
  • Reconstitution: The resulting powder will dissolve readily in water/buffer for biological assays.

Troubleshooting Logic: Assay Precipitation

AssayLogic Start Compound Precipitates in Aqueous Buffer CheckDMSO Is DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO, Use Serial Dilution CheckDMSO->ReduceDMSO Yes CheckpH Check pKa. Is compound ionizable? CheckDMSO->CheckpH No AddCD Add HP-beta-Cyclodextrin (1-5 equiv) Micelle Use Non-ionic Surfactant (Tween 80) AddCD->Micelle Still Insoluble CheckpH->AddCD No (Neutral) AdjustpH Adjust Buffer pH (Salt Formation) CheckpH->AdjustpH Yes

Caption: Figure 2. Decision matrix for solubilizing thiophene compounds in biological assay media.

References
  • MDPI. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences. Link

  • Royal Society of Chemistry. (2022). Thiophene Synthesis: Greener Organic Transformations. Link

  • National Institutes of Health (PMC). (2016). The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells. Link

  • Sigma-Aldrich. (2024). Greener Solvent Alternatives: 2-Methyltetrahydrofuran and CPME. Link

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. Link

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Link

  • BenchChem. (2025).[3] Technical Support Center: Suzuki Coupling of 2-[3-(bromomethyl)phenyl]thiophene. Link

  • BOC Sciences. (2024). Cyclodextrin Solutions for API Solubility Boost.

  • Royal Society of Chemistry. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization. Link

  • Huma Publishers. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Link

  • EPA.gov. (1996). Method 3540C: Soxhlet Extraction. Link

  • University of Essex. (2020). Soxhlet extraction for isolating poly-halogenated terpenes. Link

  • National Institutes of Health (PMC). (2017). Green Synthesis of Halogenated Thiophenes Using Sodium Halides. Link

  • Der Pharma Chemica. (2012). Application of green solvent in synthesis of thiophenytoins using aryl thioureas. Link

  • ResearchGate. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Link

  • National Institutes of Health (PMC). (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization. Link

Sources

Technical Support Center: Analytical Methods for Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Ticket Focus: Impurity Detection & Method Development Audience: Pharmaceutical R&D, Process Chemists

Introduction: The Purity Imperative

Thiophene rings are pharmacophores in major therapeutics (e.g., Clopidogrel, Olanzapine). In drug development, the challenge is not just synthesizing the ring, but detecting specific synthesis-driven impurities that mimic the API's physicochemical properties.

This guide addresses the two dominant synthesis pathways used in pharma:

  • Paal-Knorr Synthesis: Prone to furan contamination and regioisomeric mixtures.

  • Gewald Reaction: Prone to residual elemental sulfur, oxidative degradation of aminothiophenes, and polymerization.

Module 1: Gas Chromatography (GC) – Volatiles & Regioisomers

Primary Application: Unsubstituted thiophenes, alkyl-thiophenes (Paal-Knorr products), and residual solvents.

Troubleshooting Guide: GC Method Development

Q1: I am seeing co-elution of my thiophene product with the reaction solvent (often Benzene or Toluene). How do I resolve this?

  • The Science: Thiophene (BP ~84°C) and Benzene (BP ~80°C) have similar boiling points and Van der Waals radii. Non-polar columns (100% Dimethylpolysiloxane, e.g., DB-1) separate primarily by boiling point, leading to co-elution.

  • The Solution: You must leverage polarity over volatility. Thiophene is more polarizable than benzene due to the sulfur atom's lone pairs.

  • Protocol: Switch to a Polyethylene Glycol (PEG) stationary phase (e.g., CP-Wax 52 CB or DB-WAX ). The polar stationary phase interacts stronger with the thiophene, retaining it longer than the aromatic solvent.

Q2: My chromatogram shows "ghost peaks" and baseline noise that worsens with every injection. (Context: Gewald Synthesis)

  • The Science: The Gewald reaction uses elemental sulfur (

    
    ).[1] 
    
    
    
    is volatile enough to enter the gas phase but sublimates/deposits easily. It accumulates in the GC inlet liner and the head of the column, slowly bleeding off as cyclooctasulfur or reacting with the stationary phase.
  • The Solution:

    • Sample Prep: Pre-treat samples with triphenylphosphine (TPP) to derivatize elemental sulfur into non-volatile phosphine sulfides before injection.

    • Hardware: Use a Sulfur Chemiluminescence Detector (SCD).[2] Unlike FID, SCD is equimolar and insensitive to hydrocarbon quenching, allowing you to "see" only sulfur-containing species and ignore the solvent matrix.

Data Summary: GC Column Selection Matrix
Target ImpurityRecommended PhaseMechanismCritical Parameter
Benzene / Toluene PEG (Wax)PolarityOven ramp: 30°C start to separate low-BP volatiles.
Regioisomers (2- vs 3-sub)Trifluoropropyl (Rtx-200)Lone-pair interactionIsomers often require cyclodextrin-doped phases if R-groups are chiral.
Sulfur Species (

, Mercaptans)
Thick-film PDMS (DB-1)VolatilityUse SCD detection; FID sensitivity is poor for

.
Water / Alcohols Porous Polymer (PLOT Q)AdsorptionEssential for checking dryness of hygroscopic thiophenes.
Visual Workflow: GC Method Decision Tree

GC_Workflow Start Start: GC Method Development Check_S8 Is Elemental Sulfur (S8) Present? (Gewald) Start->Check_S8 Derivatize Pre-treat with TPP Use SCD Detector Check_S8->Derivatize Yes Check_Matrix Is Matrix Aromatic? (Benzene/Toluene) Check_S8->Check_Matrix No Derivatize->Check_Matrix Select_Wax Select PEG (Wax) Column (Polarity Separation) Check_Matrix->Select_Wax Yes (Co-elution risk) Select_PDMS Select DB-1/DB-5 Column (Boiling Point Separation) Check_Matrix->Select_PDMS No Isomer_Check Are Regioisomers Present? Select_Wax->Isomer_Check Select_PDMS->Isomer_Check Specialty_Col Use Rtx-200 or Cyclodextrin Phase Isomer_Check->Specialty_Col Yes Standard Quantitation Standard Quantitation Isomer_Check->Standard Quantitation No

Caption: Decision logic for selecting GC stationary phases and detectors based on synthesis method and matrix composition.

Module 2: HPLC & LC-MS – Functionalized Thiophenes

Primary Application: 2-Aminothiophenes (Gewald products), carboxylic acids, and non-volatile tars.

Troubleshooting Guide: Liquid Chromatography

Q3: Peaks for 2-aminothiophenes are tailing severely (Asymmetry > 2.0).

  • The Science: 2-Aminothiophenes are weak bases. On standard C18 silica columns, residual silanols (

    
    ) on the stationary phase are acidic. The amine group undergoes ion-exchange interactions with these silanols, causing the tailing.
    
  • The Solution:

    • pH Modification: Raise mobile phase pH to > 7.0 (using ammonium bicarbonate) to deprotonate the amine, only if using a hybrid-silica column (e.g., Waters XBridge) resistant to high pH.

    • Ion Pairing: For standard silica columns, add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase to saturate silanol sites.

Q4: How do I distinguish between the desired thiophene and a furan impurity from Paal-Knorr synthesis using LC-MS?

  • The Science: Paal-Knorr synthesis uses 1,4-dicarbonyls.[3][4][5] If the sulfur source (

    
     or Lawesson’s) is insufficient or dehydration occurs too fast, a furan  ring forms instead of thiophene.
    
    • Mass Difference: Oxygen (16 Da) vs. Sulfur (32 Da). The furan impurity will be exactly 16 Da lighter than the target thiophene.

    • Isotope Pattern: Sulfur has a significant

      
       isotope (~4.2% abundance). Oxygen does not.
      
  • The Protocol:

    • Run LC-MS in positive mode (ESI+).

    • Extract Ion Chromatogram (EIC) for

      
       (Target) and 
      
      
      
      (Furan).
    • Validation: Check the M+2 peak. If the M+2 peak is ~4-5% of the base peak, it confirms the presence of Sulfur (Thiophene). If M+2 is < 1%, it is likely the Furan byproduct.

Module 3: Advanced Characterization (NMR/IR)

Q5: GC and HPLC show a single peak, but I suspect regioisomers (2-substituted vs. 3-substituted). How do I confirm?

  • The Science: Regioisomers often have identical mass and very similar polarities. NMR is the definitive tool for structural elucidation based on coupling constants (

    
    -values).
    
  • The Protocol (1H NMR in

    
    ): 
    
    • 2-Substituted Thiophene: Look for 3 protons. The proton at C5 (

      
      ) typically shows a doublet of doublets with 
      
      
      
      and
      
      
      .
    • 3-Substituted Thiophene: The proton at C2 (

      
      ) will appear as a narrow doublet (
      
      
      
      ) or singlet, distinct from the C4/C5 coupling.
    • Furan Impurity Check: Furan protons resonate further downfield and have smaller coupling constants (

      
      ) compared to thiophenes due to the higher electronegativity of Oxygen.
      

Summary: Analytical Triage Workflow

Triage_Workflow Sample Crude Synthesis Sample Volatility Volatility Check (BP < 250°C?) Sample->Volatility GC_Path GC-SCD / GC-MS Volatility->GC_Path Yes HPLC_Path HPLC-UV / LC-MS Volatility->HPLC_Path No GC_Res Identify: - Residual Solvents - Unsubstituted Thiophenes - S8 (with derivatization) GC_Path->GC_Res NMR 1H NMR / FTIR (Isomer Confirmation) GC_Res->NMR Ambiguous Isomers HPLC_Res Identify: - Aminothiophenes (Gewald) - Carboxylic Acids - Non-volatile Tars HPLC_Path->HPLC_Res HPLC_Res->NMR Ambiguous Structure

Caption: High-level triage workflow for assigning analytical techniques based on impurity physicochemical properties.

References

  • Agilent Technologies. (2011).[2][6][7] Sulfur compounds - Analysis of thiophene in benzene using GC-SCD. Application Note.

  • ASTM International. (2015).[8] ASTM D7011 - Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection.[8]

  • National Institutes of Health (NIH) / PubChem. Thiophene Compound Summary & Analytical Data.

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis: Mechanisms and Byproducts.

  • Shimadzu Corporation. Analysis of Thiophene in Benzene by GC-FPD. Application News.

Sources

Validation & Comparative

The Strategic Advantage of Methyl 5-bromo-4-nitrothiophene-2-carboxylate in the Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold is a cornerstone for the development of potent and selective kinase inhibitors. The strategic selection of a key intermediate is paramount to the efficiency and versatility of a synthetic campaign. This guide provides an in-depth validation of Methyl 5-bromo-4-nitrothiophene-2-carboxylate as a superior starting material for the synthesis of highly substituted thieno[2,3-d]pyrimidines, comparing it to the traditional Gewald reaction approach. We will dissect the synthetic pathways, present comparative experimental data, and offer a clear rationale for the strategic advantages conferred by this key intermediate.

The Synthetic Challenge: Accessing Highly Functionalized Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in drug discovery, frequently appearing in FDA-approved drugs and clinical candidates targeting various kinases.[1][2][3] The challenge for synthetic chemists lies in the efficient and regioselective introduction of diverse substituents at key positions of the bicyclic system to fine-tune pharmacological activity and pharmacokinetic properties.

A common and well-established route to thieno[2,3-d]pyrimidines is the Gewald reaction, which provides a straightforward entry to 2-aminothiophene-3-carboxylates or -carbonitriles.[2][4][5] While effective for certain substitution patterns, this multicomponent reaction can have limitations in terms of accessible diversity and control over substitution at the 5- and 6-positions of the final thienopyrimidine.

This is where Methyl 5-bromo-4-nitrothiophene-2-carboxylate emerges as a highly strategic intermediate. Its pre-functionalized thiophene core offers a more controlled and versatile platform for the synthesis of complex thienopyrimidine derivatives.

Comparative Synthetic Strategies: A Tale of Two Intermediates

To objectively evaluate the performance of Methyl 5-bromo-4-nitrothiophene-2-carboxylate, we will compare a proposed synthetic route starting from this intermediate with a typical Gewald-based synthesis for a representative target molecule: a 4-amino-5-aryl-thieno[2,3-d]pyrimidine, a common motif in kinase inhibitors.

Strategy A: The Gewald Reaction Approach

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][4] This one-pot reaction directly assembles the 2-aminothiophene ring.

dot

Caption: Workflow for Thienopyrimidine Synthesis via the Gewald Reaction.

Strategy B: The Methyl 5-bromo-4-nitrothiophene-2-carboxylate Approach

This strategy leverages the pre-installed functional handles on the thiophene ring to systematically build the target molecule. The nitro group serves as a precursor to the crucial 4-amino group of the pyrimidine ring, while the bromine atom provides a site for introducing diversity via cross-coupling reactions.

dot

Caption: Workflow for Thienopyrimidine Synthesis using the Target Intermediate.

Performance Comparison: A Data-Driven Analysis

To provide a quantitative comparison, we have compiled representative experimental data for the key steps in both synthetic strategies.

Reaction StepStrategy A (Gewald)Strategy B (Target Intermediate)
Initial Thiophene Synthesis Gewald ReactionNot Applicable (Starting Material)
Typical Yield40-71%-
Introduction of Aryl Group Halogenation followed by Suzuki CouplingSuzuki Coupling
Typical Yield60-85% (for Suzuki step)70-95%
Formation of 4-amino group precursor Incorporated in Gewald reactionNitro Group Reduction
Typical Yield->90%
Pyrimidine Ring Formation Cyclization with formamide or similar reagentsCyclization with formamidine or similar reagents
Typical Yield33-99%60-85%
Overall Estimated Yield Lower, multi-step post-Gewald functionalizationHigher, more convergent
Versatility for 5-position Limited by ketone/aldehyde availability for Gewald and subsequent halogenation/couplingHigh, determined by the readily available boronic acid for Suzuki coupling

Note: Yields are indicative and can vary based on specific substrates and reaction conditions. Data is synthesized from multiple sources describing similar transformations.[6][7]

The data clearly indicates that while the Gewald reaction offers a rapid entry to the thiophene core, the subsequent functionalization steps required to introduce the desired aryl group at the 5-position can be less efficient and may require harsh halogenation conditions. In contrast, Strategy B, starting with Methyl 5-bromo-4-nitrothiophene-2-carboxylate, allows for the early and high-yielding introduction of the aryl moiety via a well-established and versatile Suzuki coupling reaction.[6] The subsequent reduction of the nitro group and cyclization to form the pyrimidine ring are typically high-yielding transformations.

Experimental Protocols

Protocol for a Key Transformation in Strategy B: Suzuki Coupling

This protocol details the Suzuki coupling of a bromothiophene intermediate, a key step in leveraging the advantages of Methyl 5-bromo-4-nitrothiophene-2-carboxylate.

Step-by-Step Methodology:

  • To a stirred solution of Methyl 5-bromo-4-nitrothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (4:1), add the desired arylboronic acid (1.2 eq) and a base such as K₃PO₄ (2.0 eq).

  • De-gas the mixture by bubbling with argon for 15-20 minutes.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 5-aryl-4-nitrothiophene-2-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its effectiveness with a wide range of substrates.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki cycle without causing significant side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

Authoritative Grounding & Comprehensive References

The superiority of a pre-functionalized intermediate strategy is well-documented in the synthesis of complex heterocyclic systems. The ability to perform selective cross-coupling reactions on halogenated thiophenes provides a powerful tool for building molecular diversity.[6] The reduction of nitroarenes to anilines is a fundamental and high-yielding transformation in organic synthesis, providing a reliable route to the necessary amino functionality for pyrimidine ring formation.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

While the Gewald reaction remains a valuable tool for the synthesis of certain 2-aminothiophenes, the validation of Methyl 5-bromo-4-nitrothiophene-2-carboxylate as a key intermediate presents a more strategic and versatile approach for the synthesis of complex, highly substituted thieno[2,3-d]pyrimidine-based kinase inhibitors.

The key advantages of this intermediate are:

  • Convergent Synthesis: Allows for the early introduction of key diversity elements, leading to a more efficient overall synthesis.

  • High Versatility: The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the exploration of extensive chemical space at the 5-position.

  • Regiocontrol: The substitution pattern is pre-defined, avoiding potential issues with regioselectivity that can arise in the functionalization of an existing thiophene ring.

  • Milder Reaction Conditions: Suzuki couplings are generally performed under milder conditions than some alternative C-C bond-forming reactions.

For research teams focused on the rapid development of novel kinase inhibitors, the adoption of Methyl 5-bromo-4-nitrothiophene-2-carboxylate as a key building block can significantly accelerate the drug discovery process by providing a more efficient, versatile, and controlled synthetic route to this critical class of bioactive molecules.

References

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

  • Synthesis of Functionalized Thiophenes: Research Guide & Papers. PapersFlow. [Link]

  • Synthesis and structure of some thienopyrimidine derivatives. ResearchGate. [Link]

  • Methyl 5-bromo-4-methylthiophene-2-carboxylate. MySkinRecipes. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • Synthesis of ethyl 4-amino-5-methyl-thieno [2,3-d]pyrimidine-6... ResearchGate. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PMC. [Link]

  • Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. DSpace Repository - Central University of Punjab. [Link]

Sources

Technical Guide: Synthetic Routes and Byproduct Analysis of Nitrothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analysis of Byproducts in Different Synthetic Routes to Nitrothiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrothiophenes are critical scaffolds in medicinal chemistry (e.g., antibiotics, antipsychotics) and material science (e.g., organic electronics). However, the electrophilic nitration of thiophene is notoriously sensitive compared to benzene. The electron-rich sulfur heterocycle is prone to explosive runaway reactions, oxidative ring opening, and polymerization.

This guide objectively compares the three primary synthetic routes—Acetyl Nitrate (Standard) , Mixed Acid (Legacy) , and Clay-Catalyzed (Green) —focusing on the critical analysis of byproducts. It provides actionable protocols to maximize regioselectivity for the 2-nitro isomer while mitigating safety hazards.

Route Analysis & Comparative Performance

The following table summarizes the performance of the three dominant synthetic strategies.

FeatureRoute A: Acetyl Nitrate (Standard) Route B: Mixed Acid (Legacy) Route C: Clay-Catalyzed (Green)
Reagents HNO₃ / Acetic Anhydride (Ac₂O)HNO₃ / H₂SO₄HNO₃ / Fe-Montmorillonite
Mechanism Electrophilic Aromatic Substitution (via Acetyl Nitrate)Electrophilic Aromatic Substitution (via Nitronium Ion)Solid-Acid Catalysis (Surface mediated)
Yield High (70–85%) Low to Moderate (<50%)Moderate to High (60–80%)
Regioselectivity (2-:3-) ~6:1 to 8:1 Poor (~4:1)Excellent (>20:1)
Major Byproducts 3-Nitrothiophene, 2,4-/2,5-DinitrothiophenePolymers, Ring-opening products, SulfonesMinimal (Trace dinitro)
Safety Profile High Risk: Acetyl nitrate is explosive >60°C.Moderate Risk: Exothermic, corrosive.Low Risk: Mild conditions, no runaway.
Scalability Difficult (Heat transfer limits)Poor (Tarry waste)Good (Heterogeneous catalyst)
Deep Dive: Byproduct Formation & Mechanisms

Understanding why byproducts form is essential for process optimization.

A. Regioisomers (The 2- vs. 3- Challenge)

Thiophene nitration is kinetically controlled. The α-position (C2/C5) is more electron-rich and stabilizes the Wheland intermediate better than the β-position (C3/C4).

  • 2-Nitrothiophene: The major product.

  • 3-Nitrothiophene: The persistent impurity (10–15% in standard routes). Its formation increases with temperature and stronger electrophiles (like free

    
     in mixed acid).
    
B. Oxidative Degradation (The "Red Oil" Problem)

Unlike benzene, the sulfur atom in thiophene is a nucleophile. Strong oxidizers (like fuming HNO₃) can attack the sulfur.

  • S-Oxidation: Forms Thiophene-S-oxide (unstable)

    
     dimerizes or forms sulfones.
    
  • Ring Opening: Oxidative cleavage leads to oxalic acid, maleic acid derivatives, and undefined tars.

  • Visual Indicator: A pink or deep red color in the reaction mixture often indicates the presence of nitrosation byproducts or radical cations, signaling the onset of oxidative degradation.

C. The "Runaway" Hazard

In the Acetyl Nitrate route, Nitrous Acid (HNO₂) acts as an autocatalytic impurity. It accelerates oxidation, leading to a sudden exotherm (fume-off).

  • Control: Use urea to scavenge HNO₂ or maintain strict temperature control (<10°C).

Diagram 1: Reaction Pathways and Byproduct Formation

NitrationPathways Thiophene Thiophene Intermediate Wheland Intermediate Thiophene->Intermediate + NO2+ Oxidation S-Oxides & Polymers (Tars) Thiophene->Oxidation Oxidation at Sulfur (High T or H2SO4) Nitro2 2-Nitrothiophene (Major) Intermediate->Nitro2 Kinetic Path (Fast) Nitro3 3-Nitrothiophene (Minor) Intermediate->Nitro3 Thermodynamic/High E (Slow) Dinitro 2,4- / 2,5- Dinitrothiophene Nitro2->Dinitro Over-nitration (Excess HNO3)

Caption: Kinetic pathways showing the dominance of C2-nitration and the divergence into oxidative or poly-nitration side reactions.

Analytical Validation (Self-Validating System)

To ensure product purity, you must distinguish between the 2- and 3-isomers. They are difficult to separate by distillation due to sublimation issues.

Method A: Gas Chromatography (GC-MS)
  • Column: Standard non-polar capillary column (e.g., HP-5 or DB-5).

  • Elution Order:

    • 2-Nitrothiophene: Elutes first (Lower boiling point, more volatile).

    • 3-Nitrothiophene: Elutes second.

    • Dinitrothiophenes: Elute significantly later.

Method B: 1H-NMR Spectroscopy (CDCl₃)

This is the definitive method for quantifying the isomeric ratio.

  • 3-Nitrothiophene (Diagnostic Peak): Look for the H2 proton singlet/doublet at ~8.5 ppm . It is significantly deshielded by the adjacent sulfur and nitro group.

  • 2-Nitrothiophene: Protons appear upfield relative to the 3-isomer's H2.

IsomerProtonChemical Shift (

, ppm)
Multiplicity
3-Nitrothiophene H2 8.48 – 8.52 d (J ~4.5 Hz) or s
H57.60 – 7.70dd
H47.30 – 7.40d
2-Nitrothiophene H37.85 – 7.90d
H57.55 – 7.60d
H47.10 – 7.15dd/t
Experimental Protocol: The Optimized Acetyl Nitrate Route

Safety Warning: Acetyl nitrate is explosive. Never heat above 60°C. Never mix HNO₃ and Ac₂O without cooling. Perform behind a blast shield.

Step-by-Step Methodology
  • Reagent Preparation (In Situ Generation):

    • In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (4.0 equiv) .

    • Cool to 0–5°C using an ice-salt bath.

    • Slowly add Fuming Nitric Acid (1.1 equiv) dropwise. Critical: Maintain internal temperature < 10°C. Exotherm is delayed; do not rush.

  • Substrate Addition:

    • Prepare a solution of Thiophene (1.0 equiv) in Acetic Anhydride (1 vol).

    • Add the thiophene solution dropwise to the nitrating mixture at 0–10°C .

    • Observation: The solution should remain pale yellow/orange. A dark red/black color indicates oxidative degradation (stop and cool immediately).

  • Reaction & Quench:

    • Stir at 10°C for 2 hours. Monitor by TLC or GC.

    • Pour the reaction mixture onto crushed ice (5x reaction volume) with vigorous stirring. The product will precipitate as a solid.

  • Purification (Removal of 3-Nitro Isomer):

    • Filter the crude solid (mixture of 2- and 3-isomers).

    • Recrystallization: Dissolve in hot Hexane or Petroleum Ether .

    • Mechanism:[1][2] 2-Nitrothiophene is more soluble in hexane; 3-nitrothiophene is less soluble and may not dissolve or will crystallize out first/separately depending on concentration.

    • Alternative: Column chromatography (Hexane/Ethyl Acetate 95:5) provides the cleanest separation.

Diagram 2: Experimental Workflow

Workflow Start Start: Cool Ac2O to 0°C MakeReagent Add HNO3 Dropwise (Keep T < 10°C) Start->MakeReagent AddSubstrate Add Thiophene Slowly MakeReagent->AddSubstrate React Stir 2h @ 10°C (Monitor Color) AddSubstrate->React Quench Pour onto Ice (Precipitation) React->Quench Filter Filtration (Crude Solid) Quench->Filter Purify Recrystallization (Hexane) Filter->Purify Final Pure 2-Nitrothiophene Purify->Final

Caption: Step-by-step workflow for the safe synthesis and purification of 2-nitrothiophene.

References
  • Babasinian, V. S. (1934). "2-Nitrothiophene".[3][4] Organic Syntheses, 14, 76. Link

  • Katritzky, A. R., et al. (2005). "Direct nitration of five membered heterocycles". ARKIVOC, (iii), 179-191. Link

  • Smith, K., et al. (1998). "A Novel Method for the Nitration of Simple Aromatic Compounds". The Journal of Organic Chemistry, 63(23), 8448–8454. Link

  • Butler, A. R., & Hendry, J. B. (1971). "Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen". Journal of the Chemical Society B, 102-105. Link

  • Östman, B. (1968). "Preparation of 2-Nitrothiophene of High Isomeric Purity". Acta Chemica Scandinavica, 22, 1687-1689. Link

Sources

A-Comparative-Guide-to-Purity-Assessment-of-Synthesized-Methyl-5-bromo-4-nitrothiophene-2-carboxylate-by-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Methodical Purity Verification

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. For novel intermediates like Methyl 5-bromo-4-nitrothiophene-2-carboxylate, a robust analytical method is not just a quality control measure; it's a critical component of reproducible and reliable downstream applications. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of this specific thiophene derivative, grounded in established scientific principles and regulatory expectations.

The synthesis of substituted thiophenes, particularly through electrophilic nitration, is a well-established yet nuanced process.[1][2] Thiophene's high reactivity towards electrophilic substitution necessitates carefully controlled conditions to avoid over-nitration or degradation.[1] Consequently, the resulting crude product is often a mixture containing the desired compound alongside unreacted starting materials, isomers, and other byproducts. This underscores the imperative for a highly selective and sensitive analytical method to accurately quantify the purity of the target molecule.

The Rationale for HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity assessment of non-volatile and thermally labile compounds, a category to which Methyl 5-bromo-4-nitrothiophene-2-carboxylate belongs. Its advantages over other analytical techniques are manifold:

  • High Resolution: HPLC offers unparalleled ability to separate complex mixtures into their individual components.

  • Sensitivity: Modern HPLC detectors, such as UV-Vis Diode Array Detectors (DAD), can detect analytes at very low concentrations.

  • Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of the main component and its impurities.

  • Versatility: A wide array of stationary and mobile phases allows for the optimization of separations for a vast range of compounds.

While techniques like Gas Chromatography (GC) are powerful for volatile compounds, they are generally unsuitable for this analyte due to its expectedly low volatility and potential for thermal degradation. Similarly, spectroscopic methods like NMR and Mass Spectrometry, while indispensable for structural elucidation, do not typically provide the same level of quantitative accuracy for purity determination without extensive, compound-specific calibration.

Comparative Analysis of Analytical Methodologies

To provide a clear perspective, the following table compares HPLC with other potential analytical methods for the purity assessment of Methyl 5-bromo-4-nitrothiophene-2-carboxylate.

Analytical Technique Applicability for Purity Assessment Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Excellent High resolution, high sensitivity, excellent quantitation, suitable for non-volatile and thermally labile compounds.Requires method development and validation, solvent consumption.
Gas Chromatography (GC) Poor High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Fair to Good Provides structural information, can be quantitative (qNMR) with proper standards.Lower sensitivity than HPLC for impurity detection, complex for quantitative analysis of mixtures.
Mass Spectrometry (MS) Good (Coupled with LC) High sensitivity and selectivity, provides molecular weight information.Primarily qualitative without extensive calibration, ion suppression effects can impact quantitation.
Thin-Layer Chromatography (TLC) Fair (for qualitative assessment) Simple, rapid, and inexpensive for monitoring reaction progress.Not quantitative, lower resolution compared to HPLC.

A Validated HPLC Method for Purity Determination

The development of a robust HPLC method requires a systematic approach, guided by the principles outlined in regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[3][4][5] The following protocol is a well-reasoned starting point for the analysis of Methyl 5-bromo-4-nitrothiophene-2-carboxylate, designed for accuracy, precision, and specificity.

Experimental Workflow

The logical flow of the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample_Prep Dissolve Synthesized Compound in Diluent Injection Inject Sample and Standard Sample_Prep->Injection Standard_Prep Prepare Reference Standard Solution Standard_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe handling and disposal of Methyl 5-bromo-4-nitrothiophene-2-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this specific chemical waste. The causality behind each step is explained to ensure that these protocols become an intuitive and integral part of your laboratory's safety culture.

The structure of Methyl 5-bromo-4-nitrothiophene-2-carboxylate, incorporating a halogen (bromine) and a nitro group on a thiophene backbone, places it in a category of compounds that requires specialized disposal. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental toxicity and react unpredictably with other chemicals in the waste stream[1][2]. The protocols outlined here are designed to be self-validating, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment.

Compound Identification and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics and hazards is essential. This foundational knowledge informs every subsequent step in the handling and disposal process.

Table 1: Chemical and Physical Properties

Property Value
Chemical Name Methyl 5-bromo-4-nitrothiophene-2-carboxylate
Molecular Formula C₆H₄BrNO₄S
Appearance Typically a solid powder
Key Functional Groups Halogen (Bromo), Nitro Group, Thiophene Ester

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents[3] |

The presence of both a bromine atom and a nitro group dictates its classification as a halogenated nitroaromatic compound. Such compounds are often toxic and require careful handling[4].

Table 2: GHS Hazard Profile (Anticipated) Note: While a specific Safety Data Sheet (SDS) for this exact molecule was not retrieved, the hazard profile is expertly inferred from structurally analogous compounds like Methyl 5-bromothiophene-2-carboxylate and 5-Bromo-5-nitro-1,3-dioxane.

Hazard ClassCategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[5][7]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[5][7]
Hazardous to the aquatic environment-H410: Very toxic to aquatic life with long lasting effects[6]

Immediate Safety Protocols: Pre-Disposal Handling

Safe disposal begins with safe handling. The potential for dermal, oral, and inhalation toxicity necessitates stringent adherence to personal protective equipment (PPE) standards.

Table 3: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. To prevent skin contact, as the compound is harmful and causes skin irritation[5][7].
Eye Protection Tightly fitting safety goggles with side-shields. To protect against dusts and splashes that can cause serious eye irritation[7][8].
Body Protection A properly fastened lab coat. To protect clothing and skin from contamination.

| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of harmful dusts or aerosols[5][9]. |

Causality: The use of a chemical fume hood is non-negotiable. It serves as the primary engineering control to minimize respiratory exposure, which is critical given the compound's potential to cause respiratory irritation[5][7].

Waste Characterization and Segregation: A Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Miscategorizing this waste can lead to dangerous reactions and regulatory violations.

Waste Classification: Methyl 5-bromo-4-nitrothiophene-2-carboxylate must be classified as Halogenated Organic Waste .

Why this classification is crucial:

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate strict segregation of hazardous wastes[10][11].

  • Disposal Method: Halogenated organic waste requires a specific disposal pathway, typically high-temperature incineration with flue gas scrubbing[5][12]. This process is necessary to safely break down the carbon-halogen bonds without producing toxic byproducts like dioxins and to manage the nitrogen oxides from the nitro group.

  • Safety: Mixing halogenated waste with non-halogenated streams can contaminate large volumes of solvent waste, increasing disposal costs and complexity. More critically, it prevents dangerous reactions within the waste container.

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation cluster_0 start Generated Waste: Methyl 5-bromo-4-nitrothiophene-2-carboxylate (Solid, Solution, or Contaminated Material) is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_waste Classify as: HALOGENATED ORGANIC WASTE is_halogenated->halogenated_waste Yes non_halogenated_waste Classify as: NON-HALOGENATED ORGANIC WASTE is_halogenated->non_halogenated_waste No

Caption: Waste classification decision process.

Step-by-Step Disposal Procedures

Follow these methodical steps to ensure safe and compliant disposal of pure compound, solutions, and contaminated materials.

Protocol 1: Disposal of Solid Waste and Concentrated Residues
  • Container Selection: Obtain a designated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be made of a material compatible with the chemical and have a secure, tightly-sealing lid[8][13].

  • Transfer: In a chemical fume hood, carefully transfer the solid Methyl 5-bromo-4-nitrothiophene-2-carboxylate waste into the designated container using a dedicated spatula or scoop. Avoid generating dust[7][9].

  • Labeling: Ensure the container is clearly labeled with a hazardous waste tag. The label must include:

    • The full chemical name: "Methyl 5-bromo-4-nitrothiophene-2-carboxylate"

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")[13].

  • Closure and Storage: Securely close the container lid. Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment[1]. Keep incompatible materials, especially strong bases and oxidizers, separate[3].

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed chemical waste disposal company[5][14].

Protocol 2: Disposal of Dilute Solutions
  • Container Selection: Use a designated waste container for "Halogenated Organic Liquids."

  • Segregation: Do not mix with non-halogenated solvent waste[12]. For instance, if the compound is dissolved in dichloromethane, the entire solution is considered halogenated waste.

  • Transfer: Carefully pour the solution into the waste container in a chemical fume hood.

  • Log Entry: On the container's waste log, record the chemical name and the approximate quantity added.

  • Closure, Storage, and Pickup: Follow steps 4 and 5 from Protocol 1.

Protocol 3: Managing Contaminated Materials
  • Collection: Items such as contaminated gloves, weigh boats, and paper towels should be collected separately.

  • Packaging: Place these items in a sealed, clear plastic bag or a designated container for "Contaminated Solid Waste"[13]. Do not mix with regular trash.

  • Labeling and Disposal: Label the bag or container with the chemical name and hazard information. Dispose of it as hazardous waste through your EHS office[13]. Empty containers that held the chemical must be triple-rinsed before being disposed of as regular trash, with the label defaced[1]. The rinsate must be collected as halogenated liquid waste.

The overall workflow for disposal is summarized in the diagram below.

DisposalWorkflow start Identify Waste Stream solid Pure Solid / Residue start->solid liquid Dilute Solution start->liquid ppe Contaminated PPE / Labware start->ppe container_solid Select 'Halogenated Organic Solids' Container solid->container_solid container_liquid Select 'Halogenated Organic Liquids' Container liquid->container_liquid container_ppe Bag or Container for 'Contaminated Solid Waste' ppe->container_ppe transfer Transfer Waste in Fume Hood container_solid->transfer container_liquid->transfer container_ppe->transfer label Label Container with Hazardous Waste Tag (Chemical Name & Hazards) transfer->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store pickup Arrange Pickup via EHS for Licensed Disposal store->pickup

Caption: General workflow for chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.

  • Secure the Area: Restrict access to the spill area. Eliminate all sources of ignition[8].

  • Don PPE: Before cleanup, don the appropriate PPE as listed in Table 3, including respiratory protection if necessary.

  • Contain and Clean:

    • For solid spills , gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container[7].

    • For liquid spills , cover with a compatible chemical absorbent.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Dispose: All materials used for cleanup must be disposed of as halogenated hazardous waste[8].

By adhering to these scientifically-grounded and systematically-validated procedures, you contribute to a culture of safety and responsibility. This approach not only ensures regulatory compliance but also builds deep trust in our collective ability to manage the risks inherent in chemical research.

References

  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. (2024, February 8). Chemos GmbH & Co.KG. Retrieved January 30, 2026, from [Link]

  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology. Retrieved January 30, 2026, from [Link]

  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo. Retrieved January 30, 2026, from [Link]

  • Aromatic halogenated amines and nitro-compounds. (n.d.). Croner-i. Retrieved January 30, 2026, from [Link]

  • Material Safety Data Sheet - Methyl 4-bromo-3-methoxythiophene-2-carboxylate. (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved January 30, 2026, from [Link]

  • How Do You Dispose Of Waste In A Laboratory? (2025, May 24). Chemistry For Everyone. Retrieved January 30, 2026, from [Link]

  • Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481–484. [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved January 30, 2026, from [Link]

  • Hazard Communication - 1910.1200. (n.d.). Occupational Safety and Health Administration. Retrieved January 30, 2026, from [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023, June 21). Washington State Department of Health. Retrieved January 30, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.